molecular formula C16H21NO2.ClH<br>C16H22ClNO2 B000876 Propranolol Hydrochloride CAS No. 318-98-9

Propranolol Hydrochloride

Numéro de catalogue: B000876
Numéro CAS: 318-98-9
Poids moléculaire: 295.80 g/mol
Clé InChI: ZMRUPTIKESYGQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propranolol hydrochloride is a potent, non-selective beta-adrenergic receptor antagonist (beta-blocker) that serves as a critical tool in biomedical research. Its primary mechanism of action involves the competitive antagonism of both β1 and β2 adrenergic receptors, effectively inhibiting the effects of catecholamines like epinephrine and norepinephrine . This action results in a decrease in heart rate, myocardial contractility, and blood pressure, making it invaluable for in vitro and in vivo studies related to hypertension, cardiac arrhythmias, and angina pectoris . Beyond cardiovascular research, this compound has significant applications in neuropharmacology and behavioral studies. Its ability to cross the blood-brain barrier allows for the investigation of its effects on the central nervous system . Researchers utilize it as a cornerstone compound for studying essential tremor, migraine prophylaxis, and the modulation of emotional memory consolidation, particularly in the context of anxiety and post-traumatic stress disorder (PTSD) . This product is offered as a high-purity small molecule and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUPTIKESYGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021198
Record name Propranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate
Record name SID26732618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or almost white powder, Solid, Crystals from n-propanol

CAS No.

318-98-9
Record name Propranolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propranolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propranolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propranolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPRANOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

163-164 °C
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Enantiomers of Propranolol Hydrochloride: A Technical Guide to Their Specific Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propranolol (B1214883) hydrochloride, a widely utilized beta-adrenergic receptor antagonist, is a chiral molecule that exists as a racemic mixture of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. While possessing identical chemical formulas, these stereoisomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the specific activities of each enantiomer, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Concepts: Chirality and Pharmacological Divergence

The differential pharmacological effects of propranolol enantiomers stem from the stereospecific nature of their interactions with biological targets, primarily the beta-adrenergic receptors. The human body, being a chiral environment, often interacts differently with each enantiomer of a chiral drug, leading to variations in efficacy, potency, and side effect profiles. In the case of propranolol, the beta-blocking activity, which is responsible for its therapeutic effects in conditions like hypertension, angina pectoris, and arrhythmias, resides almost exclusively in the (S)-(-) enantiomer.

Quantitative Data on Enantiomer-Specific Activities

The distinct pharmacological and pharmacokinetic properties of the (S)-(-) and (R)-(+) enantiomers of propranolol have been quantified in numerous studies. The following tables summarize key data points for easy comparison.

Table 1: Beta-Adrenergic Receptor Binding Affinity and Potency

EnantiomerReceptor SubtypeBinding Affinity (Kᵢ, nM)Beta-Blocking Potency Ratio ((S)-/ (R)-)Reference
(S)-(-)-Propranololβ₁1.1~100
(R)-(+)-Propranololβ₁110
(S)-(-)-Propranololβ₂0.8~100
(R)-(+)-Propranololβ₂80

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

Parameter(S)-(-)-Propranolol(R)-(+)-PropranololReference
Cₘₐₓ (ng/mL) ~40-90% higher than (R)-enantiomerLower than (S)-enantiomer
AUC (ng·h/mL) Significantly higher than (R)-enantiomer when administered as a racemateLower than (S)-enantiomer
Plasma Protein Binding HigherLower (13.0% vs 15.8% unbound in one study)
Metabolism Slower metabolismPreferentially metabolized at low concentrations

Specific Activities and Pharmacological Effects

(S)-(-)-Propranolol: The Active Beta-Blocker

The (S)-(-) enantiomer is the pharmacologically active component responsible for the beta-adrenergic blockade. It is estimated to be 60 to 100 times more potent than the (R)-(+) form in blocking beta-adrenergic receptors. This potent antagonism of β₁ and β₂ receptors leads to a reduction in heart rate, myocardial contractility, and blood pressure, which are the desired therapeutic effects.

(R)-(+)-Propranolol: Alternative Activities and Side Effects

While significantly less active as a beta-blocker, the (R)-(+) enantiomer is not inert. It exhibits other pharmacological properties, including:

  • Membrane-stabilizing activity: Both enantiomers possess membrane-stabilizing effects, which may contribute to antiarrhythmic properties.

  • Inhibition of thyroxine to triiodothyronine conversion: This effect is primarily attributed to the (R)-(+) isomer.

  • Potential for side effects: Although the direct beta-blocking side effects are less pronounced, the (R)-(+) enantiomer contributes to the overall side effect profile of racemic propranolol.

Experimental Protocols

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (S)-(-) and (R)-(+) enantiomers of propranolol hydrochloride.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol).

    • Prepare a working standard of the pure (S)-(-) isomer for peak identification.

    • For pharmaceutical preparations, dissolve the tablet in the solvent, sonicate, and filter to remove excipients.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) is essential. Commonly used columns include those based on amylose (B160209) or cellulose (B213188) derivatives, such as Chiralcel OD-H or ChiralPak IA.

    • Mobile Phase: A non-polar/polar organic solvent mixture is typically used. A common mobile phase consists of n-hexane or n-heptane with an alcohol modifier like ethanol (B145695) or isopropanol, and a small amount of an amine modifier such as diethylamine (B46881) or ammonia (B1221849) to improve peak shape. An example mobile phase is n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).

    • Flow Rate: Typically around 0.7 to 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 280-290 nm.

  • Data Analysis:

    • Inject the racemic mixture and the pure (S)-(-) isomer standard to determine the elution order of the enantiomers. Typically, the (S)-(-) isomer elutes before the (R)-(+) isomer.

    • Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve generated from standards of known concentrations.

Assessment of Beta-Adrenergic Receptor Binding Affinity

Objective: To determine the binding affinity (Kᵢ) of each propranolol enantiomer to β₁ and β₂ adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a source rich in the target receptors, such as turkey erythrocyte ghosts or cell lines engineered to express human β₁ or β₂ adrenergic receptors.

  • Radioligand Binding Assay:

    • Use a radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [³H]-dihydroalprenolol.

    • Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled propranolol enantiomers ((S)-(-) or (R)-(+)).

    • Allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the competing enantiomer.

    • Calculate the IC₅₀ (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).

    • Determine the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenaline/ Noradrenaline BAR β-Adrenergic Receptor Agonist->BAR Binds and Activates G_Protein G Protein (Gs) BAR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates Targets S_Propranolol (S)-(-)-Propranolol S_Propranolol->BAR Antagonizes (Blocks Binding)

Caption: Beta-adrenergic signaling pathway and the inhibitory action of (S)-propranolol.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic Propranolol (Tablet or Standard) Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Injector Autosampler/ Manual Injector Filter->Injector Column Chiral Column (e.g., ChiralPak IA) Injector->Column Pump HPLC Pump Pump->Injector Mobile_Phase Mobile Phase (e.g., Heptane/Ethanol/DEA) Mobile_Phase->Pump Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: Experimental workflow for the chiral separation of propranolol enantiomers using HPLC.

Conclusion

The pharmacological activity of this compound is predominantly attributed to its (S)-(-) enantiomer, which is a potent beta-adrenergic receptor antagonist. The (R)-(+) enantiomer, while largely inactive at beta-receptors, possesses other pharmacological properties and contributes to the overall drug profile. A thorough understanding of the distinct activities of each enantiomer is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and clinical practice. The methodologies outlined in this guide provide a framework for the accurate separation and characterization of these stereoisomers, facilitating further research and development in this area.

Propranolol Hydrochloride's Central Nervous System Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, is a lipophilic compound that readily crosses the blood-brain barrier, leading to a range of effects within the central nervous system (CNS). While widely recognized for its cardiovascular applications, its impact on the CNS has garnered significant attention, particularly in the realms of anxiety disorders, post-traumatic stress disorder (PTSD), and migraine prophylaxis. This technical guide provides an in-depth overview of the mechanisms of action, effects on neurotransmitter systems, and behavioral consequences of propranolol within the CNS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Mechanism of Action in the Central Nervous System

Propranolol's primary mechanism of action in the CNS is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors. These receptors are widely distributed throughout the brain and are activated by the catecholamines norepinephrine (B1679862) and epinephrine. By blocking these receptors, propranolol mitigates the effects of sympathetic nervous system activation within the brain.

Beyond its primary beta-blocking activity, evidence suggests that propranolol also interacts with serotonergic pathways. It has been shown to act as an antagonist at 5-HT1A and 5-HT1B receptors, which may contribute to its efficacy in migraine prophylaxis.

Signaling Pathways

The blockade of β-adrenergic receptors by propranolol initiates a cascade of intracellular events. The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory effect of propranolol.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine Receptor β-Adrenergic Receptor NE->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Propranolol Propranolol Propranolol->Receptor Blocks cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Propranolol Membrane_Prep->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantification of Bound Radioactivity Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis cluster_workflow In Vivo Microdialysis Workflow Probe_Implantation Probe Implantation Perfusion Perfusion with Artificial CSF Probe_Implantation->Perfusion Sample_Collection Collection of Dialysate Perfusion->Sample_Collection Analysis Analysis of Neurotransmitters (HPLC) Sample_Collection->Analysis cluster_workflow Fear Conditioning and Reconsolidation Workflow Conditioning Fear Conditioning (CS-US Pairing) Reactivation Memory Reactivation (CS Presentation) Conditioning->Reactivation 24 hours Propranolol_Admin Propranolol Administration Reactivation->Propranolol_Admin Testing Memory Testing (CS Presentation) Propranolol_Admin->Testing 24-48 hours

The Discovery of Propranolol Hydrochloride: A Technical Whitepaper on a Cardiovascular Revolution

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The development of Propranolol (B1214883) Hydrochloride stands as a landmark achievement in 20th-century pharmacology and clinical medicine. It was not merely the discovery of a new molecule but the successful culmination of a rational, hypothesis-driven approach to drug design that has since become a cornerstone of the pharmaceutical industry. This technical guide delves into the historical and scientific journey of propranolol, from its conceptual origins to its synthesis and clinical validation. It is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the experimental methodologies and quantitative data that underpinned this therapeutic revolution.

Historical Context: The Adrenergic Question

In the mid-20th century, the management of angina pectoris, a debilitating chest pain caused by inadequate oxygen supply to the heart, was limited and largely palliative. The prevailing therapeutic strategy focused on increasing oxygen supply through vasodilators like nitroglycerin. However, a pioneering Scottish pharmacologist, Sir James Black, posited a different approach: reducing the heart's demand for oxygen.

Black's work was built upon the foundational research of Raymond P. Ahlquist, who in 1948, proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β). Ahlquist observed that catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine) elicited different responses in various tissues, leading him to theorize that these differences were mediated by different receptor subtypes.

Sir James Black, working at Imperial Chemical Industries (ICI) in the late 1950s and early 1960s, hypothesized that the excitatory effects of catecholamines on the heart—an increased heart rate and force of contraction—were mediated by β-adrenergic receptors. He reasoned that by blocking these receptors, he could decrease the heart's workload and, consequently, its oxygen demand, thereby providing relief for angina sufferers. This marked a significant shift in thinking, from treating the symptoms to targeting the underlying physiological stress on the heart. For his groundbreaking work, Sir James Black was awarded the Nobel Prize in Medicine in 1988.[1][2][3]

The Path to Propranolol: A Timeline of Discovery

The development of propranolol was a systematic process of chemical modification and pharmacological testing. The initial breakthrough came with the synthesis of dichloroisoprenaline (DCI), a compound that showed β-blocking activity but also had partial agonist effects. This was followed by the development of pronethalol, the first β-blocker to be tested in humans. However, concerns about its potential carcinogenicity led to its withdrawal.

This iterative process of synthesis and testing culminated in the creation of propranolol in 1962. Propranolol was found to be a potent, non-selective β-blocker, lacking the intrinsic sympathomimetic activity of its predecessors and possessing a more favorable safety profile. Clinical trials rapidly confirmed its efficacy in treating angina pectoris, and it was first approved for medical use in 1964.

Experimental Protocols

The discovery and validation of propranolol were underpinned by rigorous experimental work. The following sections detail the methodologies for its chemical synthesis and key pharmacological assays.

Chemical Synthesis of Propranolol Hydrochloride

The synthesis of propranolol is a two-step process, starting from 1-naphthol (B170400).

Step 1: Synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane

  • Reactants: 1-naphthol and epichlorohydrin (B41342).

  • Procedure: 1-naphthol is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, which acts as a catalyst and acid scavenger.

  • Reaction Conditions: The mixture is typically heated to facilitate the reaction.

  • Purification: The resulting intermediate, 1-(1-naphthyloxy)-2,3-epoxypropane, is isolated and purified, often through distillation under reduced pressure.

Step 2: Synthesis of Propranolol

  • Reactants: 1-(1-naphthyloxy)-2,3-epoxypropane and isopropylamine (B41738).

  • Procedure: The purified intermediate from Step 1 is reacted with isopropylamine. The amine group of isopropylamine attacks the epoxide ring, leading to its opening and the formation of propranolol.

  • Reaction Conditions: This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to increase the reaction rate.

  • Formation of Hydrochloride Salt: The resulting propranolol base is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

  • Purification: The final product, this compound, is purified by recrystallization.

Pharmacological Assays

The characterization of propranolol's activity relied on a variety of in vitro and in vivo assays.

This assay was crucial for determining the affinity of propranolol for β-adrenergic receptors.

  • Objective: To quantify the binding affinity (Ki) of propranolol to β1- and β2-adrenergic receptors.

  • Materials:

    • Membrane preparations from tissues or cells expressing β-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).

    • A radiolabeled ligand with high affinity for β-receptors (e.g., [³H]-dihydroalprenolol).

    • Unlabeled propranolol at various concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled propranolol.

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of propranolol that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4][5][6]

This assay measures the functional consequence of β-receptor blockade.

  • Objective: To determine the effect of propranolol on the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

  • Materials:

    • Intact cells expressing β-adrenergic receptors.

    • A β-adrenergic agonist (e.g., isoproterenol).

    • Propranolol at various concentrations.

    • A phosphodiesterase inhibitor (to prevent cAMP degradation).

    • A commercial cAMP assay kit (e.g., ELISA-based).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of propranolol.

    • Stimulate the cells with a fixed concentration of a β-adrenergic agonist in the presence of a phosphodiesterase inhibitor.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP produced using a suitable assay kit.

  • Data Analysis: The results demonstrate the ability of propranolol to inhibit agonist-induced cAMP production, confirming its antagonist activity.[7][8][9][10]

Quantitative Data

The following tables summarize key quantitative data from pharmacological studies and early clinical trials of propranolol.

Receptor Binding Affinity
Receptor SubtypeRadioligandTissue SourcePropranolol Ki (nM)
β1-adrenergic[³H]-DihydroalprenololRat Heart1.5 - 5.0
β2-adrenergic[³H]-DihydroalprenololRat Lung1.0 - 4.0

Note: Ki values can vary depending on the specific experimental conditions.

Early Clinical Trial Data: Angina Pectoris

A dose-response study in patients with angina pectoris yielded the following results:[11][12]

Daily Propranolol DoseMean Reduction in Angina Attacks (%)Mean Reduction in Nitroglycerin Consumption (%)
80 mgNot significantNot significant
160 mgSignificantSignificant
320 mgSignificantSignificant

In a separate study, a progressive reduction in angina attacks was observed with increasing dosage, up to an average of 417 mg per day.[12]

Early Clinical Trial Data: Hypertension

A double-blind, placebo-controlled crossover trial in patients with essential hypertension provided the following data:[13][14]

TreatmentMean Systolic Blood Pressure (mmHg)Mean Diastolic Blood Pressure (mmHg)
Untreated190111
Propranolol (120-320 mg/day)15391
PlaceboReturned to hypertensive levelsReturned to hypertensive levels

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and action of propranolol.

The Logical Pathway of Sir James Black's Discovery

logical_pathway A Observation: Adrenaline increases heart rate and cardiac workload, leading to angina in susceptible individuals. B Ahlquist's Hypothesis: Existence of α and β adrenergic receptors. A->B Scientific Foundation C Black's Hypothesis: Blocking β-receptors in the heart will reduce cardiac workload and alleviate angina. B->C Conceptual Leap D Therapeutic Goal: Develop a β-receptor antagonist. C->D Translation to a Therapeutic Strategy E Drug Discovery Program at ICI: Synthesize and test a series of aryloxypropanolamine compounds. D->E Implementation F Lead Compounds: Dichloroisoprenaline (DCI) and Pronethalol. E->F Initial Successes G Optimization: Address issues of partial agonism and toxicity. F->G Iterative Improvement H Discovery of Propranolol: A potent, non-selective β-blocker with a good safety profile. G->H Final Breakthrough

The intellectual journey leading to the discovery of propranolol.
Propranolol Drug Discovery and Development Workflow (circa 1960s)

A generalized workflow for drug discovery in the era of propranolol's development.
Beta-Adrenergic Receptor Signaling Pathway and Propranolol's Mechanism of Action

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) pka->response Phosphorylates targets, leading to... agonist Adrenaline / Noradrenaline agonist->receptor Binds and Activates propranolol Propranolol propranolol->receptor Competitively Blocks

Propranolol's blockade of the β-adrenergic signaling cascade.

Conclusion

The discovery of this compound was a paradigm shift in cardiovascular medicine. It validated the principles of rational drug design and introduced a new class of drugs that have saved countless lives and improved the quality of life for millions. The systematic approach taken by Sir James Black and his team at ICI, from hypothesis to clinical reality, serves as a powerful model for drug discovery and development. The detailed experimental protocols and quantitative data presented in this whitepaper offer a glimpse into the rigorous science that fueled this medical breakthrough, a breakthrough that continues to have a profound impact on the treatment of heart disease, hypertension, and a range of other conditions.

References

Propranolol Hydrochloride: Unveiling Signaling Pathways Beyond Beta-Blockade

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades. Its primary mechanism of action involves the competitive blockade of β1 and β2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure. However, a growing body of evidence reveals that propranolol's pharmacological activities extend far beyond its canonical beta-blocking effects. This technical guide provides an in-depth exploration of these non-canonical signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals. By delving into its multifaceted interactions with various cellular signaling cascades, we aim to uncover the broader therapeutic potential of this well-established drug.

This document summarizes key quantitative data, provides detailed experimental protocols for cited studies, and visualizes the complex signaling networks influenced by propranolol.

Modulation of Cancer Progression Pathways

Recent research has highlighted propranolol's significant anti-neoplastic properties, mediated through mechanisms independent of its beta-adrenergic receptor antagonism. These effects encompass the inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest.

Anti-Angiogenic Effects

Propranolol has been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. This anti-angiogenic activity is mediated, in part, through the downregulation of key pro-angiogenic factors.

One of the primary targets of propranolol in this context is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Propranolol has been observed to decrease the expression of VEGF, a potent stimulator of angiogenesis.

Propranolol Propranolol HIF1a HIF-1α Propranolol->HIF1a inhibits VEGF VEGF HIF1a->VEGF promotes expression Angiogenesis Angiogenesis VEGF->Angiogenesis stimulates

Propranolol's Inhibition of the HIF-1α/VEGF Angiogenesis Axis.
Induction of Apoptosis

Propranolol can trigger programmed cell death in various cancer cell lines through the modulation of key apoptotic regulators. This includes the activation of the intrinsic and extrinsic apoptosis pathways.

Propranolol Propranolol Bax Bax Propranolol->Bax upregulates Bcl2 Bcl-2 Propranolol->Bcl2 downregulates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Propranolol's Pro-Apoptotic Mechanism of Action.
Cell Cycle Arrest

Propranolol has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and S phases.

Data Presentation: Propranolol's Effect on Cancer Cell Viability

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
A375MelanomaAlamarBlue2498.17
A375MelanomaAlamarBlue4875.33
A375MelanomaAlamarBlue7265.33
P-3Acral MelanomaAlamarBlue24148.60
P-3Acral MelanomaAlamarBlue48125.43
P-3Acral MelanomaAlamarBlue72116.86
P-6Acral MelanomaAlamarBlue24118.23
P-6Acral MelanomaAlamarBlue4898.76
P-6Acral MelanomaAlamarBlue7288.24

Experimental Protocols

Cell Viability Assay (AlamarBlue®)

  • Cell Seeding: Plate melanoma cells (e.g., A375, P-3, P-6) in 96-well plates at a density of 2 x 10³ cells per well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of propranolol hydrochloride (e.g., 25 µM to 400 µM) for 24, 48, and 72 hours.

  • AlamarBlue® Addition: Following the incubation period, add 10% (v/v) of AlamarBlue® reagent to each well.

  • Incubation: Incubate the plates for an additional 4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a spectrophotometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curves.

Interaction with Serotonin (B10506) (5-HT) Receptors

Propranolol exhibits notable binding affinity for several serotonin (5-HT) receptor subtypes, a mechanism that is distinct from its beta-adrenergic blockade. This interaction may contribute to some of its neuropsychiatric effects.

Data Presentation: Propranolol Binding Affinity for Serotonin Receptors

Receptor SubtypeSpeciesKi (nM)
5-HT1AHuman115
5-HT1BHuman17
5-HT1DHuman10200
5-HT2AHuman1300
5-HT2CHuman1300

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the 5-HT receptor subtype of interest.

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of propranolol in a suitable buffer.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of propranolol (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Impact on Cellular Membranes

Propranolol, due to its amphiphilic nature, can intercalate into cell membranes, thereby altering their physical properties, such as fluidity. This can have downstream effects on membrane-bound proteins and signaling pathways.

Experimental Protocols

Membrane Fluidity Measurement using Fluorescence Polarization

  • Probe Incorporation: Incubate isolated cell membranes or liposomes with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the lipid bilayer.

  • Propranolol Treatment: Add varying concentrations of propranolol to the membrane suspension.

  • Fluorescence Polarization Measurement: Excite the sample with vertically polarized light and measure the intensity of the emitted light in both the vertical and horizontal planes.

  • Calculation of Anisotropy: Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

  • Data Interpretation: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Modulation of Ion Channels

Beyond its effects on GPCRs, propranolol can directly interact with and modulate the activity of various ion channels, including calcium (Ca²⁺) and sodium (Na⁺) channels.

Calcium Channel Modulation

Propranolol has been shown to interact with ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels. This interaction is complex and can be either inhibitory or stimulatory depending on the experimental conditions. For instance, in the presence of low NaCl concentrations, propranolol inhibits ryanodine binding with a half-maximal inhibition at 1.2 mM. Propranolol can also completely block the channel opening of reconstituted RyR. Furthermore, studies have indicated that propranolol can act as a calcium channel blocker in retinal microarteries, with an ED50 value of approximately 10⁻⁵ M.

Sodium Channel Blockade

Propranolol exhibits local anesthetic properties through the blockade of voltage-gated sodium channels. This effect is not stereospecific, with both R-(+) and S-(-) enantiomers showing similar blocking potency. The IC50 for tonic block of NaV1.5 channels is approximately 21.4 µM for R-(+)-propranolol and 23.6 µM for S-(-)-propranolol. For use-dependent block, the IC50 values are significantly lower, at 2.7 µM and 2.6 µM, respectively.

cluster_propranolol Propranolol cluster_channels Ion Channels cluster_effects Cellular Effects Propranolol Propranolol Ca_Channel Calcium Channels (e.g., Ryanodine Receptors) Propranolol->Ca_Channel modulates Na_Channel Sodium Channels (e.g., Nav1.5) Propranolol->Na_Channel blocks Ca_Influx Altered Calcium Influx/Release Ca_Channel->Ca_Influx Na_Influx Reduced Sodium Influx Na_Channel->Na_Influx

Propranolol's Direct Interaction with Ion Channels.

Influence on Nitric Oxide (NO) Signaling

Propranolol can also modulate the nitric oxide (NO) signaling pathway. Studies have shown that propranolol can induce sinusoidal relaxation in the liver, an effect that is abolished by a nitric oxide synthase (NOS) inhibitor, suggesting that propranolol's effect is NO-mediated. Additionally, in patients with resistant hypertension, propranolol treatment led to a greater mean reduction in nitrate (B79036) and nitrite (B80452) levels compared to placebo, although the results were not statistically significant.

Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

  • Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, macrophages) and treat with propranolol.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Mix the cell culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound is a pharmacologically diverse molecule with a range of activities that extend beyond its well-characterized beta-adrenergic receptor blockade. Its ability to modulate cancer progression pathways, interact with serotonin receptors, alter membrane fluidity, and influence ion channel and nitric oxide signaling opens up new avenues for its therapeutic application. For researchers and drug development professionals, a deeper understanding of these non-canonical pathways is crucial for repositioning this established drug for novel indications and for the development of new therapeutics with improved efficacy and safety profiles. The provided quantitative data and experimental protocols serve as a valuable resource for furthering research into the multifaceted roles of propranolol.

Propranolol Hydrochloride: An In-Depth Technical Guide to its Molecular Targets in Non-Cardiac Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades. However, a growing body of evidence reveals its significant pharmacological effects in a variety of non-cardiac tissues. This technical guide provides a comprehensive overview of the molecular targets of propranolol hydrochloride outside of the cardiovascular system, with a focus on its emerging applications in oncology, dermatology, and bone biology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex signaling pathways to support further research and drug development efforts.

Core Molecular Interactions

Propranolol's primary mechanism of action is the competitive blockade of β1 and β2-adrenergic receptors.[1][] This antagonism prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby modulating downstream signaling cascades. While its affinity for β-receptors is well-established, propranolol also exhibits off-target effects, notably on serotonin (B10506) receptors, which contribute to its diverse pharmacological profile.[3][4]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the binding affinities (Ki) and potency (IC50/EC50) of propranolol for various molecular targets in non-cardiac tissues.

Target ReceptorTissue/Cell TypeLigandKi (nM)Reference(s)
5-HT1ARat Hippocampus[3H]8-OH-DPAT173.78[5]
5-HT1BRat Striatum[3H]5-HT17[5]
5-HT1BRat Frontal Cortex[3H]5-HT489.78[4]
5-HT1Dβ (T355N mutant)------16[3]
5-HT1Dβ (wild-type)------10200[3]

Table 1: Binding Affinities (Ki) of Propranolol for Serotonin Receptors.

Cell LineTissue of OriginAssayIC50/EC50 (µM)Time PointReference(s)
HepG2Liver CancerMTT40-8048h[6]
HepG2.2.15Liver CancerMTT40-8048h[6]
A375MelanomaCell Viability65.33 - 98.1724-72h[7]
P-3Acral MelanomaCell Viability116.86 - 148.6024-72h[7]
P-6Acral MelanomaCell Viability88.24 - 118.2324-72h[7]
SKOV-3Ovarian CancerCell Viability~80-10048h[8]
A2780Ovarian CancerCell Viability~80-10048h[8]
Molt-4LeukemiaTrypan Blue/MTT>20012-48h[9]
JurkatLeukemiaTrypan Blue/MTT>20012-48h[9]
U937Leukemia (Monocyte)Trypan Blue/MTT>20012-48h[9]
A549Lung AdenocarcinomaMTT>500 (3h), ~500 (20h)3h, 20h[10]
HUVECEndothelial CellsCell Viability15Not Specified[11]
HUVECVEGFR-2 PhosphorylationWestern Blot181h pre-incubation[12]

Table 2: IC50/EC50 Values of Propranolol in Various Non-Cardiac Cell Lines.

Key Non-Cardiac Tissue Targets and Signaling Pathways

Hemangioma and Angiogenesis

Propranolol is the first-line treatment for infantile hemangiomas. Its therapeutic effect is primarily attributed to the inhibition of angiogenesis.

Molecular Targets:

  • β2-Adrenergic Receptors: Expressed on hemangioma-derived endothelial cells (HemECs) and stem cells (HemSCs).

  • Vascular Endothelial Growth Factor (VEGF) Receptor 2 (VEGFR-2): Propranolol inhibits VEGF-induced phosphorylation of VEGFR-2.[12]

Signaling Pathways:

Propranolol downregulates the VEGF signaling pathway, leading to decreased proliferation, migration, and tube formation of endothelial cells. It also induces apoptosis in these cells. Key downstream effectors include the inhibition of the PI3K/Akt/eNOS pathway and the MAPK/ERK pathway.[12][13][14] Propranolol has also been shown to downregulate miR-4295, which in turn suppresses the expression of VEGF and other pro-angiogenic factors.[11]

Propranolol's Effect on VEGF Signaling in Endothelial Cells Propranolol Propranolol Beta2AR β2-AR Propranolol->Beta2AR inhibits VEGFR2 VEGFR-2 Propranolol->VEGFR2 inhibits phosphorylation Apoptosis Apoptosis Propranolol->Apoptosis induces VEGF VEGF VEGF->VEGFR2 activates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis promotes

Propranolol inhibits angiogenesis by blocking β2-AR and VEGFR-2 signaling.

Cancer

Propranolol exhibits anti-tumor effects in various cancers by targeting β-adrenergic receptors on tumor cells and modulating the tumor microenvironment.

Molecular Targets:

  • β1 and β2-Adrenergic Receptors: Expressed on various cancer cells, including liver, melanoma, and ovarian cancer cells.[6][7][8]

Signaling Pathways:

Propranolol can induce cell cycle arrest and apoptosis in cancer cells.[6][7][8] It has been shown to inhibit the AKT and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[7][15] In some cancers, propranolol-induced apoptosis is mediated through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[8]

Propranolol's Anti-Cancer Signaling Pathways Propranolol Propranolol BetaAR β-AR Propranolol->BetaAR inhibits AKT_pathway AKT Pathway Propranolol->AKT_pathway inhibits MAPK_pathway MAPK Pathway Propranolol->MAPK_pathway inhibits ROS ROS Propranolol->ROS induces BetaAR->AKT_pathway activates BetaAR->MAPK_pathway activates Cell_Proliferation Cell_Proliferation AKT_pathway->Cell_Proliferation promotes Apoptosis Apoptosis AKT_pathway->Apoptosis inhibits MAPK_pathway->Cell_Proliferation promotes MAPK_pathway->Apoptosis inhibits JNK_pathway JNK Pathway ROS->JNK_pathway activates JNK_pathway->Apoptosis induces

Propranolol inhibits cancer cell proliferation and induces apoptosis.

Bone

Propranolol's effect on bone metabolism is complex and appears to be dose-dependent. It influences both bone formation and resorption.

Molecular Targets:

  • β2-Adrenergic Receptors: Expressed on osteoblasts.

Signaling Pathways:

The sympathetic nervous system, through β2-adrenergic signaling in osteoblasts, generally inhibits bone formation and stimulates bone resorption by increasing the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and decreasing the expression of Osteoprotegerin (OPG). Propranolol, by blocking this signaling, can potentially shift the balance towards bone formation.

Propranolol's Effect on Bone Remodeling Propranolol Propranolol Beta2AR β2-AR Propranolol->Beta2AR inhibits SNS Sympathetic Nervous System Osteoblast Osteoblast SNS->Osteoblast activates Osteoblast->Beta2AR Osteoclast Osteoclast Bone_Resorption Bone_Resorption Osteoclast->Bone_Resorption mediates RANKL RANKL Beta2AR->RANKL upregulates OPG OPG Beta2AR->OPG downregulates RANKL->Osteoclast activates OPG->RANKL inhibits

Propranolol modulates bone remodeling by altering RANKL/OPG signaling.

Central Nervous System (CNS)

Propranolol readily crosses the blood-brain barrier and exerts various effects on the CNS.

Molecular Targets:

  • β-Adrenergic Receptors: Widely distributed in the brain.

  • Serotonin (5-HT) Receptors: Propranolol exhibits binding affinity for 5-HT1A and 5-HT1B receptors.[4][5]

Signaling Pathways:

The central actions of propranolol are complex and not fully elucidated. Its anxiolytic effects are thought to be mediated by the blockade of central β-adrenergic receptors. Its interaction with serotonergic pathways may also contribute to its neuropsychiatric effects.[16] Recent studies suggest that propranolol can affect the expression of genes involved in calcium signaling, endosomal sorting, and axon guidance in neural cells.[17][18]

Liver

The liver is the primary site of propranolol metabolism.

Molecular Targets:

  • Cytochrome P450 Enzymes: CYP2D6, CYP1A2, and CYP2C19 are responsible for metabolizing propranolol.[19]

  • β-Adrenergic Receptors: Both β1 and β2-adrenergic receptors are expressed on hepatocytes.[20][21]

Pharmacological Effects:

Propranolol can reduce hepatic blood flow. In liver cancer cell lines, it has been shown to decrease the expression of β2-adrenergic receptors more significantly than β1 receptors and to induce S-phase arrest and apoptosis.[6][20]

Lung

As a non-selective beta-blocker, propranolol's effects on the lungs are a significant clinical consideration.

Molecular Targets:

  • β2-Adrenergic Receptors: Located on bronchial smooth muscle.

Pharmacological Effects:

Blockade of β2-adrenergic receptors in the lungs can lead to bronchoconstriction, which is a major concern for patients with asthma or chronic obstructive pulmonary disease (COPD). However, some studies suggest that propranolol may also have anti-inflammatory effects in the lungs. In vitro studies have shown that propranolol can be cytotoxic to lung cells at high concentrations.[10]

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

    • Treat cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.[12][22]

b) Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

  • Protocol:

    • Seed cells in 24-well plates and treat with propranolol as described for the MTT assay.[22]

    • After treatment, detach the cells and resuspend them in culture medium.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

Experimental Workflow: Cell Viability Assays Start Seed Cells Treat Treat with Propranolol Start->Treat MTT_Assay MTT Assay Treat->MTT_Assay Trypan_Blue Trypan Blue Assay Treat->Trypan_Blue Add_MTT Add MTT Reagent MTT_Assay->Add_MTT Mix_Trypan Mix with Trypan Blue Trypan_Blue->Mix_Trypan Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance Add_DMSO->Read_Absorbance Count_Cells Count Viable/Non-viable Cells Mix_Trypan->Count_Cells

Workflow for assessing cell viability after propranolol treatment.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.

  • Protocol:

    • Treat cells with propranolol for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.[6][8]

b) Caspase Activity Assay

This assay measures the activity of key apoptosis-mediating enzymes, such as caspase-3 and -7.

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with propranolol.

    • Add a commercially available caspase-glo 3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.[12]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protocol:

    • Lyse propranolol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[23]

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., p-ERK, cleaved caspase-3) overnight at 4°C.[13][14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of a specific protein in a sample.

  • Protocol for OPG/RANKL Quantification:

    • Coat a 96-well plate with a capture antibody specific for OPG or RANKL.

    • Add standards and samples (e.g., cell culture supernatant, serum) to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody.

    • Incubate and wash, then add streptavidin-HRP conjugate.

    • Incubate and wash, then add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[25][26][27][28]

Conclusion

This compound's molecular targets extend far beyond the cardiovascular system, with profound implications for various non-cardiac tissues. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis has opened up new avenues for its therapeutic application, particularly in the fields of oncology and the treatment of vascular anomalies. This guide provides a foundational understanding of these non-cardiac actions, offering valuable quantitative data and experimental protocols to aid researchers in further exploring the therapeutic potential of this versatile drug. Continued investigation into the nuanced molecular mechanisms of propranolol in different tissue contexts will be crucial for optimizing its clinical use and developing novel therapeutic strategies.

References

The Structural Ballet of Propranolol Analogs: An In-depth Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propranolol (B1214883), the prototypical β-adrenergic receptor antagonist, has been a cornerstone in the treatment of cardiovascular diseases for decades. Its discovery and development paved the way for a deeper understanding of the intricate interactions between ligands and G-protein coupled receptors (GPCRs). This technical guide delves into the core principles of the structure-activity relationship (SAR) of propranolol hydrochloride analogs, providing a comprehensive overview for researchers and professionals engaged in the design and development of novel therapeutics targeting the β-adrenergic system.

Core Principles of Propranolol's Bioactivity

The biological activity of propranolol and its analogs is intrinsically linked to their molecular architecture. The aryloxypropanolamine pharmacophore is the quintessential feature, with specific structural components dictating the potency and selectivity of these compounds.

The Aryloxypropanolamine Backbone: The fundamental scaffold for β-adrenergic blockade consists of an aromatic ring linked to a propanolamine (B44665) side chain via an ether oxygen. This arrangement is crucial for orienting the key interacting moieties within the receptor's binding pocket.[1][2]

Stereochemistry is Paramount: The hydroxyl group on the C2 position of the propanolamine side chain is a critical determinant of activity. The (S)-enantiomer of propranolol is approximately 100-fold more potent than the (R)-enantiomer, highlighting the stereospecific nature of the interaction with the β-adrenergic receptor.[3] This underscores the importance of a precise three-dimensional fit for effective receptor antagonism.

The Nature of the Aromatic Ring: The naphthalene (B1677914) ring system of propranolol contributes significantly to its high affinity, primarily through hydrophobic interactions within the binding site. Modifications to this aromatic moiety can profoundly impact both potency and selectivity. For instance, replacing the naphthalene ring with other aromatic or heteroaromatic systems can alter the compound's interaction with different β-receptor subtypes (β1 and β2).[1]

The Amino Substituent: The secondary amine in the propanolamine side chain is essential for activity. The isopropyl group on the nitrogen atom of propranolol is considered optimal for high-affinity binding. Bulky substituents on the nitrogen are generally well-tolerated and can influence the overall pharmacological profile.[1][2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the β-adrenergic receptor binding affinity and functional antagonism of propranolol and a selection of its analogs. These values, primarily Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), provide a quantitative measure of the compounds' potency.

CompoundModificationβ1-AR Ki (nM)β2-AR Ki (nM)β1/β2 Selectivity Ratio
(S)-Propranolol-1.10.80.73
(R)-PropranololInversion of Stereocenter1801200.67
Atenololpara-acetamido substitution on phenyl ring170174010.2
Metoprololpara-methoxyethyl substitution on phenyl ring48120025
Practololpara-acetamido substitution on phenyl ring40120030
PindololIndole aromatic ring1.30.40.31

Note: Ki values are compiled from various sources and experimental conditions may vary. The selectivity ratio is calculated as Ki(β2)/Ki(β1). A higher ratio indicates greater β1 selectivity.

CompoundAssayIC50 (nM)
PropranololInhibition of isoproterenol-induced tachycardia~18
4-methoxy PropranololNot specified5 (Activity in mg)
7-hydroxy PropranololNot specified10 (Activity in mg)

Note: IC50 values can vary significantly depending on the specific assay and tissue used.[4][5]

Experimental Protocols

The evaluation of propranolol analogs typically involves a combination of receptor binding assays and functional assays to determine their affinity for β-adrenergic receptors and their ability to antagonize agonist-induced responses.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of propranolol analogs for β1- and β2-adrenergic receptors.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.

Materials:

  • Membrane preparations from cells expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).

  • Unlabeled propranolol (for defining non-specific binding).

  • Test compounds (propranolol analogs).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation.

    • 25 µL of assay buffer or unlabeled propranolol (10 µM final concentration for non-specific binding).

    • 25 µL of various concentrations of the test compound.

  • Initiation of Reaction: Add 25 µL of the radioligand (at a concentration close to its Kd) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

Objective: To determine the functional antagonist potency of propranolol analogs.

Principle: β-adrenergic receptor activation by an agonist (e.g., isoproterenol) stimulates adenylyl cyclase to produce cAMP. An antagonist will inhibit this agonist-induced cAMP production in a dose-dependent manner.

Materials:

  • Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Isoproterenol (B85558) (agonist).

  • Propranolol analogs (test compounds).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the propranolol analog in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80) to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict key pathways and workflows.

SAR_Propranolol cluster_modifications Structural Modifications cluster_effects Impact on Activity Propranolol Propranolol Aryloxypropanolamine Core Aromatic Aromatic Ring (Naphthalene) Propranolol->Aromatic Influences Affinity Sidechain Propanolamine Side Chain Propranolol->Sidechain Essential for Interaction Stereo Stereochemistry (S-configuration) Propranolol->Stereo Crucial for High Potency Amine Amine Substituent (Isopropyl) Propranolol->Amine Modulates Affinity Potency Potency (Ki, IC50) Aromatic->Potency Selectivity β1 vs β2 Selectivity Aromatic->Selectivity Pharmacokinetics ADME Properties Aromatic->Pharmacokinetics Sidechain->Potency Stereo->Potency Amine->Potency Amine->Selectivity

Caption: Key structural features of propranolol analogs and their influence on biological activity.

Beta_Adrenergic_Signaling Agonist Agonist (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor (GPCR) Agonist->BetaReceptor Activates Propranolol Propranolol (Antagonist) Propranolol->BetaReceptor Blocks GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Targets

Caption: The β-adrenergic signaling pathway illustrating the mechanism of action of propranolol.

Experimental_Workflow start Start: Synthesized Propranolol Analog binding_assay Radioligand Competition Binding Assay start->binding_assay functional_assay cAMP Accumulation Functional Assay start->functional_assay determine_ki Determine Ki for β1 and β2 Receptors binding_assay->determine_ki sar_analysis Structure-Activity Relationship Analysis determine_ki->sar_analysis determine_ic50 Determine IC50 for Functional Antagonism functional_assay->determine_ic50 determine_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for the evaluation of propranolol analogs.

Conclusion

The structure-activity relationship of propranolol analogs is a well-established field that continues to provide valuable insights for the design of new β-blockers with improved therapeutic profiles. A thorough understanding of the key structural requirements for high-affinity binding and functional antagonism, coupled with robust experimental evaluation, is essential for the successful development of the next generation of β-adrenergic receptor modulators. This guide provides a foundational understanding of these principles, offering a valuable resource for researchers dedicated to advancing cardiovascular pharmacology.

References

Methodological & Application

Application Notes and Protocols for HPLC and UPLC Method Development for Propranolol Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol Hydrochloride is a non-selective beta-blocker widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques that offer high specificity, sensitivity, and resolution for this purpose.

This document provides detailed application notes and protocols for the development and validation of HPLC and UPLC methods for the quantification of this compound. The methodologies are based on established and validated procedures to ensure robustness and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a robust and widely used technique for the routine analysis of this compound. It is particularly useful for stability-indicating assays where the separation of the active pharmaceutical ingredient (API) from its degradation products is critical.

Chromatographic Conditions

A variety of HPLC methods have been developed for this compound analysis. A summary of typical chromatographic conditions is presented in the table below.

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Column PURITUS C18 (250 mm x 4.6 mm, 5 µm)[1]Waters C18 (250 mm x 4.6 mm, 5 µm)[2]Luna C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Ammonium (B1175870) phosphate (B84403) buffer (pH 3.0) and Acetonitrile (Gradient)[1]Acetonitrile: 0.4% KH2PO4 (pH 3.52) (60:40 v/v)[2]Buffer (5.0 g Triethylamine/1000ml water, pH 4.0 with HCOOH): Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.5 mL/min
Detection Wavelength 245 nm[1]229 nm[2]225 nm
Injection Volume 20 µL[1]20 µL[2]20 µL
Column Temperature 25 °C[1]AmbientAmbient
Retention Time ~7.4 min[1]~2.33 min[2]~8.5 min
Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound.

1. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and water in a 50:50 (v/v) ratio.[1]

  • Mobile Phase:

    • Buffer Preparation: Prepare an ammonium phosphate buffer and adjust the pH to 3.0.

    • Mobile Phase Preparation: Mix the buffer and Acetonitrile according to the gradient program. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and transfer about 25 mg of this compound working standard into a 25 mL volumetric flask. Add a small amount of diluent to dissolve, then dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 400 µg/mL) by diluting with the diluent.[1]

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a portion of the powder equivalent to 20 mg of this compound into a 25 mL volumetric flask.[1]

    • Add about 20 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to volume with the diluent.[1]

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtered solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 400 µg/mL).[1]

2. Chromatographic Analysis

  • Set up the HPLC system with the specified column and chromatographic conditions.

  • Inject 20 µL of the blank (diluent), followed by the working standard solution and the sample solution.

  • Record the chromatograms and measure the peak areas.

3. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed.[1]

  • Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 1N HCl and reflux at 60°C for 2 hours. Neutralize the solution with 1N NaOH before dilution.[1]

  • Alkali Degradation: To 1 mL of the sample stock solution, add 1 mL of 1N NaOH and reflux at 60°C for 3 hours. Neutralize the solution with 1N HCl before dilution.[1]

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H2O2 and keep at room temperature for 7 days.[1]

  • Thermal Degradation: Expose the powdered tablet formulation to a temperature of 100°C for 7 days.[1]

  • Photolytic Degradation: Expose the powdered tablet formulation to UV light for 7 days.[1]

After degradation, prepare the samples as described in the sample preparation section and analyze them using the developed HPLC method.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption, making it ideal for high-throughput analysis.

Chromatographic Conditions

A summary of a rapid UPLC method for this compound is provided below.

ParameterUPLC Method
Column Waters Acquity BEH C18 (30 x 2.1 mm, 1.7µm)[3]
Mobile Phase 0.1% Trifluoroacetic acid in water: Acetonitrile (80:20 v/v)[3]
Flow Rate 0.3 mL/min[3]
Detection Wavelength 230 nm[3]
Injection Volume Not specified, typically 1-5 µL
Column Temperature Ambient[3]
Run Time 2.5 min[3]
Retention Time ~0.98 min[3]
Experimental Protocol: Rapid UPLC Method

This protocol outlines a fast and sensitive UPLC method for the quantification of this compound.

1. Preparation of Solutions

  • Diluent: Methanol.[3]

  • Buffer Preparation: Add 500 µL of Trifluoroacetic acid to 500 mL of Milli-Q water, mix well, filter, and degas.[3]

  • Mobile Phase: Mix the prepared buffer and Acetonitrile in a ratio of 80:20 (v/v). Filter through a 0.2 µm nylon membrane filter and degas.[3]

  • Standard Stock Solution: Accurately weigh and transfer about 40 mg of this compound standard into a 50 mL volumetric flask. Add a small amount of diluent to dissolve, sonicate, and then dilute to volume with the diluent.[3]

  • Working Standard Solution: Further dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.[3]

  • Sample Preparation (Tablets): Prepare the sample in a similar manner to the standard preparation to achieve a comparable final concentration.

2. Chromatographic Analysis

  • Equilibrate the UPLC system with the mobile phase.

  • Inject the diluent (as a blank), followed by the working standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for quantification.

Method Validation Summary

Any developed HPLC or UPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be well-resolved from any degradation products or excipients.[1][3]
Linearity Correlation coefficient (r²) > 0.999 over a specified concentration range (e.g., 10 - 50 µg/ml).[3][4]
Accuracy (% Recovery) Typically between 98-102%.[3][4]
Precision (% RSD) For repeatability and intermediate precision, RSD should be < 2%.[3][4]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, mobile phase composition, and temperature.[3]

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Finalization A Define Analytical Target Profile (ATP) B Select Chromatographic Mode (RP-HPLC/UPLC) A->B C Initial Screening: - Column Selection (C18, C8) - Mobile Phase (pH, Organic Modifier) - Detection Wavelength B->C D Method Optimization: - Gradient/Isocratic Elution - Flow Rate - Column Temperature - Injection Volume C->D E System Suitability Check: - Tailing Factor - Theoretical Plates - Resolution D->E F Specificity & Forced Degradation E->F Proceed if suitable G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Finalized Analytical Method J->K Method Validated L Standard Operating Procedure (SOP) K->L

Caption: Workflow for HPLC/UPLC Method Development and Validation.

SampleAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing & Reporting prep_start Start standard_prep Prepare Standard Solution prep_start->standard_prep sample_prep Prepare Sample Solution (from tablets) prep_start->sample_prep filtration Filter Solutions (0.45 or 0.2 µm) standard_prep->filtration sample_prep->filtration system_setup HPLC/UPLC System Setup & Equilibration filtration->system_setup injection_seq Injection Sequence: 1. Blank 2. Standard 3. Sample(s) system_setup->injection_seq data_acq Data Acquisition injection_seq->data_acq integration Peak Integration & Area Measurement data_acq->integration calculation Quantification of Propranolol HCl integration->calculation report Generate Analysis Report calculation->report end_process End report->end_process

Caption: General Workflow for Sample Analysis.

References

Application Notes and Protocols for the Administration of Propranolol Hydrochloride in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propranolol (B1214883) Hydrochloride is a non-selective beta-adrenergic receptor antagonist widely used in clinical practice to manage hypertension. In preclinical research, rodent models of hypertension are crucial for studying the pathophysiology of the disease and for evaluating the efficacy of antihypertensive drugs like propranolol. These application notes provide detailed protocols for the administration of Propranolol Hydrochloride in various rodent models of hypertension, data presentation guidelines, and visualizations of key experimental workflows and signaling pathways.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models of Hypertension
Rodent ModelStrainRoute of AdministrationDosageTreatment DurationKey Findings
Spontaneously Hypertensive Rat (SHR)SHROral (in drinking water)100 mg/kg/day3 monthsSignificantly lowered systolic blood pressure.[1]
Spontaneously Hypertensive Rat (SHR)SHROral (admixed with diet)1 or 5 mg/kg/day12 weeksDose-dependent reduction in blood pressure.[2][3]
Spontaneously Hypertensive Rat (SHR)SHROral64 mg/kg/day8 weeks (young SHR), 3 months (adult SHR)Significantly lowered systolic blood pressure in young SHR; moderate reduction in adult SHR.[4]
Spontaneously Hypertensive Rat (SHR)SHRIntraperitoneal injection1 and 5 mg/kg (acute)Single doseImmediate decrease in heart rate and cardiac output; delayed decrease in mean arterial pressure.[5]
Spontaneously Hypertensive Rat (SHR)SHRInfusion5 mg/kg/day5 daysSustained reduction in cardiac output and mean arterial pressure from the second day.[5]
DOCA-Salt Hypertensive RatNot specifiedSubcutaneous injection0.2 mg/100 g (2 mg/kg) twice daily3 daysLowered systolic pressure.[6]
Salt-Induced HypertensionAlbino ratsOralNot specified4 weeksReversed the increase in systolic blood pressure from 139.4± 0.5 mm Hg to 108.4 ± 0.2 mm Hg.[7]
L-NAME-Induced HypertensionSprague-Dawley ratsConcurrent oral treatment with ellagic acid7.5 or 15 mg/kg/day (Ellagic Acid)5 weeksThe study focused on ellagic acid's effects in this model, demonstrating its ability to prevent L-NAME-induced hypertension.[8] Propranolol's direct use in this model requires further specific literature.

Experimental Protocols

Protocol 1: Induction of Hypertension in Rodents

The SHR model is a genetic model of hypertension and does not require an induction protocol. Rats inherently develop hypertension.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Perform a unilateral nephrectomy.

    • Implant a subcutaneous pellet of deoxycorticosterone acetate (B1210297) (DOCA).

    • Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

    • Monitor blood pressure weekly. Hypertension typically develops over 4-5 weeks.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Administer L-NAME in the drinking water at a concentration of 40 mg/kg/day.[8][9][10]

    • Continue administration for the desired study duration (e.g., 4-7 weeks).[9]

    • Monitor blood pressure regularly to confirm the development of hypertension.

  • Animal Model: Male albino rats.[7]

  • Procedure:

    • Provide a 1% NaCl solution as the sole drinking fluid for four weeks to induce hypertension.[7]

Protocol 2: Administration of this compound
  • Prepare a solution of this compound in a suitable vehicle (e.g., saline, distilled water).

  • Administer the solution directly into the stomach using a gavage needle.

  • The volume of administration should be based on the animal's body weight.

  • Calculate the required amount of propranolol based on the average daily water or food consumption of the animals to achieve the target dose (e.g., mg/kg/day).

  • Dissolve or mix the calculated amount of propranolol into the drinking water or powdered diet.

  • Ensure fresh medicated water or food is provided daily.

  • Prepare a sterile solution of this compound in saline.

  • Inject the solution subcutaneously or intraperitoneally using an appropriate gauge needle.

  • The injection volume should be adjusted based on the animal's weight.

Protocol 3: Measurement of Blood Pressure in Rodents

The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.[11][12][13][14]

  • Acclimatize the animals to the restraining device for several days before the actual measurement to minimize stress.[12]

  • Place the rat or mouse in a restrainer.

  • Place an occlusion cuff and a volume pressure recording (VPR) sensor on the tail.[11]

  • Gently warm the animal to a suitable temperature to detect the tail pulse.

  • The system automatically inflates and deflates the cuff, recording systolic and diastolic blood pressure.[11]

Radiotelemetry is considered the gold standard for continuous and accurate blood pressure measurement in conscious, freely moving animals.[12][15]

  • Surgically implant a telemetry transmitter with its catheter inserted into the aorta or carotid artery.[15]

  • Allow the animal to recover from surgery for at least 5-7 days.[15]

  • House the animal in a cage placed on a receiver that wirelessly collects the blood pressure data.[15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Propranolol_Mechanism_of_Action Sympathetic_NS Sympathetic Nervous System (releases Norepinephrine) Beta_Receptors β1 and β2-Adrenergic Receptors Sympathetic_NS->Beta_Receptors activates Propranolol This compound Propranolol->Beta_Receptors blocks Adenylate_Cyclase Adenylate Cyclase Beta_Receptors->Adenylate_Cyclase activates Renin_Release Renin Release (Kidney) Beta_Receptors->Renin_Release stimulates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx increases Cardiac_Effects Increased Heart Rate & Contractility Ca_Influx->Cardiac_Effects Blood_Pressure Increased Blood Pressure Cardiac_Effects->Blood_Pressure RAAS Renin-Angiotensin- Aldosterone System (RAAS) Renin_Release->RAAS activates RAAS->Blood_Pressure

Caption: Mechanism of action of Propranolol in hypertension.

Experimental_Workflow Animal_Model Select Rodent Model (e.g., SHR, Wistar) Induction Induce Hypertension (if not a genetic model) Animal_Model->Induction Baseline_BP Measure Baseline Blood Pressure Induction->Baseline_BP Grouping Randomize into Groups (Control vs. Propranolol) Baseline_BP->Grouping Treatment Administer Propranolol or Vehicle Grouping->Treatment Monitoring Monitor Blood Pressure and Heart Rate Regularly Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., tissue harvesting) Monitoring->Endpoint Analysis Data Analysis and Statistical Comparison Endpoint->Analysis

Caption: General experimental workflow for evaluating Propranolol.

References

Analytical Methods for the Detection of Propranolol Hydrochloride in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Propranolol (B1214883) Hydrochloride in various biological matrices. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases.[1] Accurate and reliable quantification of propranolol in biological samples such as plasma, serum, urine, and hair is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[2][3][4] The following sections detail various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of propranolol in biological fluids.[5] Coupled with UV or fluorescence detectors, HPLC methods offer good sensitivity and selectivity for routine analysis.

Application Note

Reverse-phase HPLC (RP-HPLC) is the most common mode used for propranolol analysis, typically employing a C18 column.[6][7] Sample preparation is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][8] The choice of mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), allows for the optimization of separation and peak resolution.[6][9] Validation of HPLC methods as per ICH guidelines is necessary to ensure linearity, accuracy, precision, and robustness.[10][11]

Experimental Protocol: HPLC-UV for Propranolol in Human Plasma

This protocol is a generalized procedure based on common practices reported in the literature.[6][8][9]

1. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add an internal standard (e.g., Diltiazem HCl) to each sample.[8]

  • Add 1.0 mL of ice-cold methanol (B129727) or acetonitrile to precipitate proteins.[8]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20-60 µL aliquot into the HPLC system.[6]

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent with UV detector.[6]

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A mixture of 10 mM ammonium acetate (B1210297) and acetonitrile (70:30 v/v).[6] The pH may be adjusted as needed.[9]

  • Flow Rate: 1.0 - 1.5 mL/min.[6][8]

  • Detection Wavelength: 210 nm or 290 nm.[5][6]

  • Column Temperature: 40°C.[6]

Quantitative Data Summary for HPLC Methods
Biological MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Citation
Human Plasma5 - 80--91.26 - 109.13[6]
Human Plasma20 - 280---[8]
Human Serum10 - 200--91.7 - 94.6[3]
Tablets200 - 2000 (ng/spot)59.72180.9798.65 - 101.25[5]
Gel Formulation5000 - 50000270850-[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with conventional detectors, making it the gold standard for bioanalytical assays.[12] It is particularly useful for detecting very low concentrations of propranolol and its metabolites.

Application Note

The coupling of liquid chromatography with a triple quadrupole mass spectrometer allows for the precise quantification of propranolol in complex biological matrices like plasma, urine, and even exhaled breath condensate.[12][13][14] Sample preparation methods such as protein precipitation, LLE, or SPE are employed to minimize matrix effects.[2] The use of a stable isotope-labeled internal standard, such as (R)-Propranolol-d7, is highly recommended to compensate for variability during sample processing and analysis.[2][15] The analysis is typically performed in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[14][16]

Experimental Protocol: LC-MS/MS for Propranolol in Human Urine

This protocol is a composite based on established methods.[12][13][17]

1. Sample Preparation (Dilute and Shoot)

  • Collect urine samples. A 24-hour collection may involve adding hydrochloric acid as a preservative.[13]

  • To 100 µL of urine, add 400 µL of acetonitrile.[13]

  • Add an internal standard (e.g., a stable isotope-labeled propranolol).[2]

  • Vortex the mixture.

  • Centrifuge the sample at 3000 g to pellet any precipitate.[13]

  • Transfer the supernatant to a clean vial.

  • Further dilute an aliquot of the supernatant with a water/acetonitrile mixture containing formic acid before injection.[13]

  • Inject 1 µL into the LC-MS/MS system.[13]

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.[15]

  • Column: Cogent Diamond Hydride or similar (e.g., 2.1 x 50mm, 2.2µm).[13]

  • Mobile Phase:

    • A: DI Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • A gradient elution is typically used, for example, starting at 90% B and decreasing to 30% B.[13]

  • Flow Rate: 0.4 - 1.0 mL/min.[13][16]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[15][16]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[16]

  • MRM Transition: For propranolol, monitor the transition of the precursor ion [M+H]+ at m/z 260.16 to a specific product ion.[13]

Quantitative Data Summary for LC-MS/MS Methods
Biological MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Citation
Human Plasma0.5 - 500---[15]
Human Urine-0.1 - 0.15 (µg/L)0.3 - 0.5 (µg/L)73.7 - 81.3[12]
Postmortem Blood0.78 - 16000.390.78-[16]
Human Urine (chiral)0.2 - 2000---[17]
Exhaled Breath Condensate----[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of propranolol, particularly in forensic contexts and for samples requiring high specificity.

Application Note

For GC-MS analysis, propranolol and its metabolites often require derivatization to increase their volatility and thermal stability.[18] Common derivatizing agents include trifluoroacetic anhydride. Sample extraction from biological matrices like urine can be achieved using solid-phase extraction with resins like Amberlite XAD-2.[18] GC-MS provides a high degree of specificity and selectivity, making it suitable for the confirmatory analysis of drugs of abuse in hair samples.[4]

Experimental Protocol: GC-MS for Propranolol in Urine

This protocol is based on a published method for propranolol and its metabolites.[18]

1. Sample Preparation (Extraction and Derivatization)

  • Adjust the pH of the urine sample and pass it through an Amberlite XAD-2 resin column to adsorb the analytes.

  • Wash the column to remove interferences.

  • Elute propranolol and its metabolites from the column with an organic solvent.

  • Evaporate the eluate to dryness.

  • Perform derivatization by adding a suitable agent (e.g., trifluoroacetic anhydride) and heating to form volatile derivatives.

  • Reconstitute the sample in a suitable solvent for injection.

2. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a mass selective detector.

  • Column: A suitable capillary column for drug analysis (e.g., a fused silica (B1680970) column with a non-polar stationary phase).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to separate the derivatized analytes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Scan mode to identify compounds or selected ion monitoring (SIM) for quantitation.

Quantitative Data Summary for GC-MS Methods
Biological MatrixLinearity Range (µg/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Citation
Urine0.10 - 15.050 - 100-62 - 91[18]
Hair (for other drugs)0.01 - 4 (ng/mg)8 (ng/mg)10 (ng/mg)-[4]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that can be used for the analysis of propranolol in pharmaceutical preparations and biological fluids.[19] It offers advantages such as short analysis times and low consumption of reagents.

Application Note

CE methods for propranolol often utilize a fused-silica capillary and UV detection.[19] The separation is based on the differential migration of analytes in an electric field. The composition and pH of the background electrolyte are critical parameters for optimizing the separation.[19] CE can also be employed for the enantiomeric separation of propranolol using chiral selectors like cyclodextrins.[20]

Experimental Protocol: Fast CE for Propranolol

This protocol is based on a method developed for rapid analysis.[19]

1. Sample Preparation

  • For pharmaceutical formulations, dissolve the sample in the background electrolyte.

  • For biological samples, a cleanup step like LLE or SPE may be necessary.

2. CE Conditions

  • CE System: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 32 cm total length, 8.5 cm effective length, 50 µm I.D.).[19]

  • Background Electrolyte: 60 mmol/L tris(hydroxymethyl)aminomethane and 30 mmol/L 2-hydroxyisobutyric acid, at pH 8.1.[19]

  • Injection: Short-end injection configuration.[19]

  • Detection: Direct UV detection at 214 nm.[19]

  • Separation Voltage: High voltage is applied across the capillary.

Quantitative Data Summary for CE Methods
Sample TypeLinearity (R²)LOD (mg/L)Precision (Inter-day RSD %)Recovery (%)Citation
Pharmaceutical Preparations>0.99990.5<1.0395.1 - 104.5[19]
Urine (Enantiomeric)-0.0138 (R), 0.0105 (S) (ng/mL)0.046 (R), 0.0348 (S) (ng/mL)90.9 - 109.0[21]

Visualized Workflows

Diagram 1: Sample Preparation Workflow

SamplePrepWorkflow cluster_paths BiologicalSample Biological Sample (Plasma, Urine, etc.) AddIS Add Internal Standard BiologicalSample->AddIS PPT Protein Precipitation (e.g., Acetonitrile) AddIS->PPT Path 1 LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) AddIS->LLE Path 2 SPE Solid-Phase Extraction (e.g., C18 Cartridge) AddIS->SPE Path 3 VortexPPT Vortex PPT->VortexPPT CentrifugePPT Centrifuge VortexPPT->CentrifugePPT CollectSupernatant Collect Supernatant CentrifugePPT->CollectSupernatant Evaporate Evaporate to Dryness CollectSupernatant->Evaporate VortexLLE Vortex LLE->VortexLLE CentrifugeLLE Centrifuge VortexLLE->CentrifugeLLE CollectOrganic Collect Organic Layer CentrifugeLLE->CollectOrganic CollectOrganic->Evaporate Load Load Sample SPE->Load Wash Wash Load->Wash Elute Elute Wash->Elute Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Inject for LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: General sample preparation workflows for propranolol analysis.

Diagram 2: Analytical Method Selection Logic

MethodSelection Requirement Analytical Requirement HighThroughput High Throughput Screening? Requirement->HighThroughput HighSensitivity Very Low Concentration (pg/mL)? Requirement->HighSensitivity Forensic Forensic Confirmation or Metabolite ID? Requirement->Forensic Chiral Enantiomeric Separation? Requirement->Chiral HPLC HPLC-UV/Fluorescence HighThroughput->HPLC Yes LCMS LC-MS/MS HighThroughput->LCMS No HighSensitivity->HPLC No HighSensitivity->LCMS Yes Forensic->LCMS Also suitable GCMS GC-MS Forensic->GCMS Yes Chiral->LCMS With Chiral Column CE Capillary Electrophoresis Chiral->CE Yes

Caption: Logical flow for selecting an appropriate analytical method.

References

Application of Propranolol Hydrochloride in Studying Beta-Adrenergic Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) hydrochloride is a non-selective competitive antagonist of beta-adrenergic receptors (β-ARs), binding with high affinity to both β1 and β2 subtypes.[1] This pharmacological tool is instrumental in the elucidation of β-adrenergic signaling pathways, receptor function, and the development of novel therapeutics targeting these receptors. This document provides detailed application notes and protocols for the use of propranolol in studying β-adrenergic receptor function, including its effects on receptor binding, downstream signaling cascades, and receptor-independent effects.

Propranolol's primary mechanism of action is the competitive blockade of β1 and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[2][3] This antagonism inhibits the activation of downstream signaling pathways, most notably the canonical Gs protein-adenylyl cyclase-cAMP-PKA pathway.[4] Additionally, propranolol has been shown to influence β-arrestin-mediated signaling, a G protein-independent pathway.[5]

Data Presentation

The following tables summarize the quantitative data on the binding affinity and inhibitory concentration of propranolol hydrochloride at β-adrenergic receptors.

Table 1: Propranolol Binding Affinity (Ki) at Beta-Adrenergic Receptors

Receptor SubtypeReported Ki (nM)Reference
β1-Adrenergic Receptor1.8[1]
β2-Adrenergic Receptor0.8[1]

Table 2: Propranolol Equilibrium Dissociation Constant (Kb) at Beta-Adrenergic Receptors

Receptor SubtypeReported -log(Kb)Reference
β1-Adrenergic Receptor (vs. Norepinephrine)8.5[3]
β2-Adrenergic Receptor (vs. Epinephrine)8.9[3]

Table 3: Propranolol Half-Maximal Inhibitory Concentration (IC50) for Adenylyl Cyclase Inhibition

Cell Type/TissueAgonist UsedReported IC50 (nM)Reference
Human Left Ventricular MembranesIsoproterenol2.4 ± 0.2[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by propranolol.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_AR β-Adrenergic Receptor Gs Gs Protein beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->beta_AR Agonist Propranolol Propranolol Propranolol->beta_AR Antagonist

Diagram 1: Canonical Gs-Protein Signaling Pathway and Propranolol Inhibition.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_AR β-Adrenergic Receptor GRK GRK beta_AR->GRK Recruits beta_Arrestin β-Arrestin beta_AR->beta_Arrestin Recruits GRK->beta_AR Phosphorylates ERK ERK beta_Arrestin->ERK Activates pERK pERK ERK->pERK Agonist Agonist Agonist->beta_AR Propranolol Propranolol Propranolol->beta_AR Modulates

Diagram 2: Propranolol's Influence on Beta-Arrestin Signaling.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is to determine the binding affinity (Ki) of propranolol for β-adrenergic receptors.

Materials:

  • Cell membranes expressing the β-adrenergic receptor of interest.

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of unlabeled propranolol, 10 µM).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge to pellet membranes and resuspend in Assay Buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, radioligand, and Assay Buffer.

    • Non-specific Binding: Membranes, radioligand, and non-specific binding control.

    • Competitive Binding: Membranes, radioligand, and a range of propranolol concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of propranolol to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol measures the ability of propranolol to inhibit agonist-stimulated adenylyl cyclase activity.

Materials:

  • Cell membranes expressing β-adrenergic receptors.

  • This compound.

  • β-adrenergic agonist (e.g., isoproterenol).

  • ATP.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Reaction Setup: In microcentrifuge tubes, combine membranes, propranolol (or vehicle), and agonist (or vehicle).

  • Initiate Reaction: Add ATP to start the reaction.

  • Incubation: Incubate at 30°C for a defined period (e.g., 10-15 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 0.5 M HCl).

  • cAMP Measurement: Neutralize the samples and measure the amount of cAMP produced using a commercial kit.

  • Data Analysis: Plot the percentage of agonist-stimulated adenylyl cyclase activity against the log concentration of propranolol to determine the IC50.

Beta-Arrestin Recruitment Assay (Luciferase Complementation Assay)

This protocol quantifies the effect of propranolol on agonist-induced β-arrestin2 recruitment.

Materials:

  • Cells co-expressing β2-adrenergic receptor and β-arrestin2 fused to complementary fragments of luciferase.

  • This compound.

  • β-adrenergic agonist (e.g., isoproterenol).

  • Luciferase substrate.

  • 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with increasing concentrations of the agonist in the presence or absence of a fixed concentration of propranolol.

  • Incubation: Incubate for 20-30 minutes.

  • Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data and plot the luminescence signal against the log concentration of the agonist to observe the rightward shift in the dose-response curve caused by propranolol, indicative of competitive antagonism.

Western Blot for Downstream Signaling

This protocol assesses the effect of propranolol on the phosphorylation of downstream signaling molecules like CREB and VASP.

Materials:

  • Cells expressing β-adrenergic receptors.

  • This compound.

  • β-adrenergic agonist (e.g., epinephrine).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-pS133-CREB, anti-pS157-VASP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Treat cells with the agonist in the presence or absence of propranolol for a specified time.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between different treatment groups.

Diagram 3: General Experimental Workflow for Studying Propranolol's Effects.

References

Troubleshooting & Optimization

overcoming poor peak shape in Propranolol Hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues related to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Propranolol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my Propranolol peak exhibiting significant tailing?

A1: Peak tailing is the most common peak shape issue for basic compounds like Propranolol. The primary cause is the secondary ionic interaction between the protonated secondary amine group in Propranolol and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases. At a typical mobile phase pH, these silanol groups can be deprotonated (Si-O-), creating a strong electrostatic attraction with the positively charged Propranolol molecule, which delays its elution and causes a tail.

Solutions include:

  • Lowering Mobile Phase pH: Adjusting the mobile phase to a low pH (e.g., pH < 3) protonates the silanol groups, minimizing the unwanted ionic interactions.

  • Using a Competing Base: Add a small amount of a basic competitor, like triethylamine (B128534) (TEA) (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from Propranolol.

  • Column Selection: Employ a modern, high-purity, end-capped column. End-capping chemically bonds the residual silanols, making them less accessible for interaction.

Q2: What causes peak fronting in my Propranolol analysis?

A2: Peak fronting, where the peak has a sloping front, is often caused by two main issues:

  • Sample Overload: Injecting too high a concentration of Propranolol can saturate the stationary phase, leading to a distorted peak shape that often appears as a "shark fin". To verify this, try reducing the sample concentration or the injection volume to see if the peak shape improves.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak. Ensure your sample is fully dissolved in a solvent that is as close in composition to the mobile phase as possible.

Q3: My Propranolol peak is split or doubled. What should I investigate?

A3: Split peaks can indicate a physical or chemical problem within the chromatographic system.

  • Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing it to split. Try backflushing the column with a strong solvent to remove any particulate matter. If the problem persists, the column may need to be replaced.

  • Injector Issues: Problems with the autosampler, such as improper needle seating or a partially clogged injection port, can lead to poor peak shape.

  • pH Near pKa: Operating with a mobile phase pH very close to the analyte's pKa (Propranolol pKa ≈ 9.5) can cause the compound to exist in both ionized and non-ionized forms, which may lead to peak splitting or broadening. It is best to work at a pH at least 2 units away from the pKa.

Troubleshooting Workflow & Diagrams

A systematic approach can help diagnose the root cause of poor peak shape. The following workflow illustrates a logical path from problem identification to solution.

G cluster_0 Problem Identification cluster_1 Cause & Solution for Tailing cluster_2 Cause & Solution for Fronting cluster_3 Cause & Solution for Splitting start Poor Propranolol Peak Shape Tailing Peak Tailing (Asymmetry > 1.2) start->Tailing Fronting Peak Fronting (Asymmetry < 0.8) start->Fronting Splitting Split or Double Peak start->Splitting Silanol Primary Cause: Silanol Interactions Tailing->Silanol Overload Primary Cause: Sample Overload Fronting->Overload Solvent Primary Cause: Solvent Mismatch Fronting->Solvent Col_Void Primary Cause: Column Void / Blockage Splitting->Col_Void Injector Primary Cause: Injector Malfunction Splitting->Injector Sol_pH Solution: Lower Mobile Phase pH (< 3) Silanol->Sol_pH Sol_TEA Solution: Add Competing Base (e.g., 0.1% TEA) Silanol->Sol_TEA Sol_Col Solution: Use End-Capped or Base-Deactivated Column Silanol->Sol_Col Sol_Dilute Solution: Reduce Sample Concentration or Injection Volume Overload->Sol_Dilute Sol_Solvent Solution: Dissolve Sample in Mobile Phase Solvent->Sol_Solvent Sol_Flush Solution: Backflush or Replace Column Col_Void->Sol_Flush Sol_Inspect Solution: Inspect & Service Injector Injector->Sol_Inspect

Caption: Troubleshooting workflow for poor Propranolol peak shape.

The diagram below illustrates the chemical interaction responsible for peak tailing. The basic amine on Propranolol interacts with acidic silanol sites on the silica (B1680970) stationary phase.

G cluster_0 Silica Surface cluster_1 Analyte Silanol Ionized Silanol Group (Si-O⁻) Propranolol Protonated Propranolol (R₂-NH₂⁺) Propranolol->Silanol Strong Secondary Interaction (Causes Tailing)

Caption: Mechanism of silanol interaction leading to peak tailing.

Data Presentation

Optimizing HPLC parameters is crucial for achieving a symmetrical peak. The following tables summarize the expected impact of mobile phase pH and additives on Propranolol analysis.

Table 1: Effect of Mobile Phase pH on Propranolol Peak Shape

Mobile Phase pHExpected Silanol StatePropranolol IonizationInteraction StrengthExpected Peak Shape (Asymmetry Factor, As)
7.0Mostly Ionized (Si-O⁻)Fully Ionized (Cationic)StrongSevere Tailing (As > 2.0)
4.5Partially IonizedFully Ionized (Cationic)ModerateTailing (As ≈ 1.5 - 2.0)
2.8Mostly Protonated (Si-OH)Fully Ionized (Cationic)MinimalSymmetrical (As ≈ 1.0 - 1.2)

Table 2: Effect of Mobile Phase Additives on Propranolol Peak Shape (at pH 4.5)

Mobile Phase CompositionAdditive FunctionInteraction with SilanolsExpected Peak Shape (Asymmetry Factor, As)
Acetonitrile / WaterNoneUnmaskedTailing (As ≈ 1.8)
Acetonitrile / Water + 0.1% TFAAcidifierReduces silanol ionizationImproved, but some tailing (As ≈ 1.4)
Acetonitrile / Water + 0.1% TEACompeting BaseMasks silanol sitesGood Symmetry (As ≈ 1.1)

Experimental Protocols

Protocol 1: Recommended HPLC Method for Symmetrical Propranolol Peak

This protocol is a starting point for developing a robust HPLC method for Propranolol HCl.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: High-purity, end-capped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 80% B

    • 8-9 min: 80% B

    • 9-10 min: 80% to 20% B

    • 10-15 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 290 nm.

  • Sample Preparation: Dissolve Propranolol HCl standard or sample in a diluent matching the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% TFA).

Protocol 2: Column Conditioning with a Competing Base

If peak tailing persists with an acidic mobile phase, conditioning the column with a competing base can improve performance.

  • Prepare Mobile Phase: Prepare the desired mobile phase (e.g., 60:40 Acetonitrile:Water buffer) and add 0.1% (v/v) Triethylamine (TEA).

  • Filter and Degas: Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

  • Column Equilibration: Install the column and pump the TEA-containing mobile phase through the system at a low flow rate (e.g., 0.2 mL/min) for 15 minutes.

  • Increase Flow Rate: Gradually increase the flow rate to the analytical method's setpoint (e.g., 1.0 mL/min).

  • Equilibrate: Continue to pump the mobile phase through the column for at least 30-60 minutes, or until the detector baseline is stable.

  • Perform Injections: The column is now conditioned and ready for analysis. Subsequent injections should show significantly improved peak symmetry for Propranolol.

Propranolol Hydrochloride Aqueous Buffer Solubility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Propranolol Hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common aqueous buffers?

This compound, a weakly basic drug, exhibits pH-dependent solubility.[1][2] Its solubility is significantly higher in acidic conditions compared to neutral or alkaline environments.[1][3] For instance, the solubility is 225 mg/mL at pH 1.2 and decreases to 130 mg/mL at pH 6.8.[3] In Phosphate-Buffered Saline (PBS) at a pH of 7.2, the solubility is approximately 5 mg/mL.[4] The general solubility trend is: 0.1N HCl > pH 6.8 buffer > distilled water.[5]

Q2: I am observing precipitation after dissolving this compound in my buffer. What are the possible causes and solutions?

Precipitation of this compound in aqueous buffers can be attributed to several factors:

  • pH Shift: An increase in the pH of the solution can significantly decrease the solubility of this compound, leading to precipitation.[6] This is a common issue when adding a concentrated stock solution to a larger volume of neutral or slightly alkaline buffer, such as cell culture media.

  • Exceeding Solubility Limit: The concentration of this compound may have surpassed its solubility limit at the specific pH and temperature of your buffer.

  • Buffer Composition: Interactions between this compound and components of the buffer system can sometimes lead to the formation of less soluble complexes.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the final pH of your solution is within a range where this compound is sufficiently soluble for your desired concentration. Solutions are most stable at a pH of approximately 3.[3]

  • Adjust pH: If possible, lower the pH of your final solution to increase solubility.

  • Prepare a More Dilute Stock: Dissolving the compound in a larger volume of the acidic buffer before further dilution can prevent localized concentration gradients that may trigger precipitation.

  • Consider a Co-solvent for Stock Solution: For highly concentrated stock solutions, dissolving this compound in a small amount of an organic solvent like ethanol, DMSO, or dimethylformamide before diluting with your aqueous buffer can be an effective strategy.[4] However, ensure the final concentration of the organic solvent is compatible with your experimental system.[4]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.[7]

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

For cell culture applications, it is crucial to prepare a sterile stock solution and minimize the final concentration of any organic solvents to avoid cytotoxicity.

A recommended starting point is to prepare a stock solution in sterile distilled water or PBS.[8] For example, a 16 mmol/L stock solution can be prepared by dissolving the appropriate amount of this compound in sterile distilled water.[8] The resulting solution should then be sterilized by filtration through a 0.22-µm membrane.[8] This stock solution can then be diluted to the final working concentration in the cell culture medium. It is advisable to not store aqueous solutions for more than one day.[4]

Q4: What are the key signaling pathways affected by Propranolol?

Propranolol is a non-selective beta-adrenergic receptor (β-AR) antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[4] Its mechanism of action primarily involves the inhibition of the canonical Gs protein pathway, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[9][10] Interestingly, Propranolol can also act as a partial agonist for the β-arrestin signaling pathway, which can activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[9]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various aqueous media.

Solvent/BufferpHTemperature (°C)Solubility
0.1 N Hydrochloric Acid~1.2Not Specified> Solubility in pH 6.8 buffer[5]
Hydrochloric acid buffer2Not Specified296.89 ± 3.49 µg/mL[11]
Aqueous Buffer1.2Not Specified225 mg/mL[3]
Phosphate (B84403) Buffer6.8Not Specified130 mg/mL[3]
Phosphate-Buffered Saline (PBS)7.2Not Specified~ 5 mg/mL[4]
Distilled WaterNeutralNot Specified< Solubility in pH 6.8 buffer[5]

Experimental Protocols

Preparation of Aqueous Buffers

pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes):

  • Dissolve 2.0 g of Sodium Chloride (NaCl) in 800 mL of deionized water.[12][13]

  • Add 7.0 mL of concentrated Hydrochloric Acid (HCl).[12][13]

  • Adjust the final volume to 1 L with deionized water.[12][13]

  • Verify the pH using a calibrated pH meter.

pH 6.8 Phosphate Buffer:

  • Dissolve 21.72 g of anhydrous dibasic sodium phosphate and 4.94 g of citric acid monohydrate in deionized water.[13][14]

  • Adjust the final volume to 1 L with deionized water.[14]

  • Verify the pH and adjust if necessary.[13]

pH 7.5 Buffer:

  • Dissolve 6.8 g of monobasic potassium phosphate and 1.6 g of sodium hydroxide (B78521) in 900 mL of deionized water.[12]

  • Adjust the pH to 7.5 using a 1 N sodium hydroxide solution.[12]

  • Bring the final volume to 1 L with deionized water.[12]

Protocol for Preparing a this compound Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small amount of the chosen aqueous buffer to the powder in a suitable container.

  • Mixing: Stir or vortex the mixture until the solid is completely dissolved. Gentle sonication may be used to facilitate dissolution.[7]

  • Final Volume Adjustment: Add the remaining buffer to reach the final desired volume and concentration.

  • Sterilization (if required): For biological experiments, sterilize the solution by passing it through a 0.22-µm syringe filter.[8]

Visual Guides

Propranolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Propranolol Propranolol BetaAR β-Adrenergic Receptor Propranolol->BetaAR Blocks Gs Gs Protein BetaAR->Gs Inhibits Activation BetaArrestin β-Arrestin BetaAR->BetaArrestin Partial Agonist AC Adenylyl Cyclase Gs->AC Inhibits cAMP cAMP AC->cAMP Reduces Production PKA PKA cAMP->PKA Inhibits CellularResponse Cellular Response PKA->CellularResponse Downstream Effects MAPK MAPK Pathway BetaArrestin->MAPK Activates MAPK->CellularResponse Downstream Effects Experimental_Workflow start Start weigh Weigh Propranolol HCl start->weigh prepare_buffer Prepare Aqueous Buffer start->prepare_buffer dissolve Dissolve in Buffer (Stir/Vortex/Sonicate) weigh->dissolve prepare_buffer->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility adjust_volume Adjust to Final Volume check_solubility->adjust_volume Yes troubleshoot Troubleshoot: - Adjust pH - Use Co-solvent - Dilute check_solubility->troubleshoot No (Precipitation) sterilize Sterile Filter (0.22 µm) adjust_volume->sterilize end Solution Ready for Use sterilize->end troubleshoot->dissolve

References

Technical Support Center: Managing Propranolol Hydrochloride Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Propranolol (B1214883) Hydrochloride during long-term experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Propranolol Hydrochloride?

This compound stability is primarily influenced by three main factors: pH, light, and temperature. It is most stable in acidic conditions, around pH 3.[1] Conversely, it degrades rapidly in neutral to alkaline solutions.[1] The naphthalene (B1677914) skeleton in its structure makes it susceptible to photodegradation when exposed to light.[2][3] Elevated temperatures can also accelerate degradation.[4]

Q2: What are the optimal storage conditions for this compound solutions?

To ensure long-term stability, this compound solutions should be stored at refrigerated temperatures (2-8°C) in tightly sealed, amber or light-blocking containers to prevent photodegradation and solvent evaporation.[5] For aqueous solutions, maintaining a pH of approximately 3 is optimal.[1]

Q3: How long can I store a this compound stock solution?

The shelf-life of a this compound solution depends on the solvent, concentration, and storage conditions. Aqueous suspensions (2 and 5 mg/mL) have been shown to be stable for at least 120 days at both 4°C and 25°C when protected from light.[5][6] A suspension (1 mg/mL) compounded from tablets in a suspension vehicle was also found to be stable for at least four months at room or refrigerated temperature.[7] For critical long-term experiments, it is recommended to periodically re-analyze the solution's concentration using a stability-indicating method like HPLC.[5]

Q4: What are the known degradation products of this compound?

The main degradation pathways for this compound are photodegradation, hydrolysis, and oxidation.[2][8][9] Common degradation products include:

  • Photodegradation: 1-Naphthol, N-acetylpropranolol, and N-formylpropranolol.[2][3]

  • Oxidative degradation: Cleavage of the ether bond, hydroxylation, and ring-opening of the naphthol moiety.[8]

  • Hydrolysis: Degradation is more pronounced in alkaline conditions.[10]

Troubleshooting Guide

Issue 1: My this compound solution has changed color.

  • Possible Cause: Discoloration, often accompanied by a drop in pH, can be a sign of degradation, particularly due to oxidation of the isopropylamine (B41738) side-chain or photodegradation.[1][4]

  • Solution:

    • Verify that the solution has been continuously protected from light by storing it in an amber vial or wrapping the container in aluminum foil.

    • Check the pH of your solution. Propranolol is most stable at an acidic pH of around 3.[1]

    • If the solution has been stored for an extended period, its concentration should be re-verified using a stability-indicating HPLC method.

    • Prepare fresh solutions more frequently if color change is a recurring issue.

Issue 2: I have observed precipitation in my stored this compound solution.

  • Possible Cause: Precipitation can occur due to changes in temperature, solvent evaporation, or interaction with other components in the formulation.[4] this compound's solubility can also be pH-dependent.[4]

  • Solution:

    • Ensure the storage container is tightly sealed to prevent solvent evaporation, which can increase the drug concentration beyond its solubility limit.

    • If using a complex vehicle, be aware of potential interactions. For instance, Propranolol HCl can bind to excipients like sodium carboxymethylcellulose.[4]

    • Before use, allow refrigerated solutions to equilibrate to room temperature, as solubility can be temperature-dependent.

    • If precipitation persists, consider preparing a fresh solution and filtering it through a 0.22 µm filter before use.

Issue 3: My experimental results are inconsistent, and I suspect degradation of my this compound.

  • Possible Cause: A loss of potency due to chemical degradation will lead to inconsistent and unreliable experimental outcomes. This can be caused by improper storage, exposure to light, or use of a solution that has exceeded its stable shelf-life.[2][4]

  • Solution:

    • Implement a routine stability testing schedule for your long-term experiments.

    • Use a validated stability-indicating HPLC method to quantify the concentration of this compound and detect the presence of any degradation products.

    • Always prepare fresh working solutions from a validated stock solution for each set of critical experiments.

    • Review your storage and handling procedures to ensure they align with the optimal conditions outlined in the FAQs.

Data Presentation

Table 1: Summary of this compound Stability under Different Conditions

ParameterConditionObservationStability OutcomeCitation
Temperature 4°C, 30°C, 50°CStored in amber bottles for 12 weeks.Chemically stable at all temperatures.[4]
2-8°C (Refrigerated)Recommended for minimizing potential degradation.Optimal for long-term storage.[5]
25°C (Room Temp)Stable for at least 120 days (2 and 5 mg/mL aqueous suspensions).Suitable for intermediate-term storage if protected from light.[6]
Light High light intensityStored in clear and amber bottles.Unstable in all formulations, with higher degradation at lower concentrations.[4]
UV IrradiationAqueous solution irradiated with UV light.Encapsulation in β-cyclodextrin decreased photodegradation speed by 53%.[3][11]
pH Acidic (pH 3)Aqueous solutions.Maximum stability.[1]
Neutral to AlkalineAqueous solutions.Degrades rapidly.[1][5]
Forced Degradation 2 M HCl (70°C, 1 hr)88.6% of drug remaining.Susceptible to acid hydrolysis at elevated temperatures.[12]
2 M NaOH (70°C, 1 hr)61.1% of drug remaining.Significant degradation under alkaline conditions.[12]
30% H₂O₂ (70°C, 1 hr)86.4% of drug remaining.Susceptible to oxidative stress.[12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying this compound and detecting its degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 M, pH adjusted to 3.5 with phosphoric acid) in a ratio of approximately 50:50 (v/v).[5] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 290 nm.[5][12]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient or controlled at 25°C.[5]

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Sample Solution: Dilute the experimental this compound solution with the mobile phase to a concentration within the calibration curve range.

  • Forced Degradation Samples: To confirm the method is "stability-indicating," subject the drug to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solutions.[9][12]

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a series of standard solutions of known concentrations to generate a calibration curve.

  • Inject the sample solutions.

  • Analyze the chromatograms to determine the peak area of this compound.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • In forced degradation samples, ensure that the peaks of the degradation products are well-resolved from the main this compound peak.

Mandatory Visualization

cluster_workflow Experimental Workflow: Propranolol HCl Stability Testing prep Prepare Propranolol HCl Solution store Store under Defined Conditions (e.g., 4°C, protected from light) prep->store sample Sample at Time Points (T0, T1, T2...) store->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify Concentration & Detect Degradants hplc->data eval Evaluate Stability (Compare to T0) data->eval

Caption: Workflow for assessing the long-term stability of this compound solutions.

cluster_degradation This compound Degradation Pathways propranolol Propranolol Hydrochloride photodegradation Photodegradation (UV Light) propranolol->photodegradation exposes to hydrolysis Hydrolysis (Alkaline pH) propranolol->hydrolysis exposes to oxidation Oxidation (e.g., H₂O₂) propranolol->oxidation exposes to prod_photo1 1-Naphthol photodegradation->prod_photo1 forms prod_photo2 N-acetylpropranolol photodegradation->prod_photo2 forms prod_photo3 N-formylpropranolol photodegradation->prod_photo3 forms prod_hydrolysis Hydrolytic Degradants hydrolysis->prod_hydrolysis forms prod_oxidation Ether Cleavage, Hydroxylation Products oxidation->prod_oxidation forms

Caption: Key degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Optimizing Propranolol Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of Propranolol (B1214883) Hydrochloride in in vivo experimental settings. Below, you will find troubleshooting guides and frequently asked questions to navigate common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for Propranolol Hydrochloride in my animal model?

A1: Determining an appropriate starting dose is a critical first step. A multi-faceted approach is recommended, combining a thorough literature review with allometric scaling from doses used in other species.[1][2] It is crucial to conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range for your specific animal model and experimental conditions.[1]

  • Literature Review: Begin by searching for published studies that have used this compound in a similar animal model or for a related therapeutic indication.

  • Allometric Scaling: This method extrapolates doses between species based on body surface area, providing a more refined estimate than simple weight-based conversions.[1]

  • Maximum Tolerated Dose (MTD) Study: This is an essential preliminary in vivo experiment to identify the highest dose that can be administered without causing unacceptable toxicity.[1][3]

Q2: What are the common routes of administration for this compound in in vivo studies, and how do they affect bioavailability?

A2: The choice of administration route significantly impacts the pharmacokinetic profile of this compound.[4][5] Common routes include:

  • Oral (PO): While convenient, oral administration of propranolol is subject to a significant first-pass effect in the liver, which can reduce its systemic bioavailability.[6][7][8]

  • Intravenous (IV): IV administration bypasses the first-pass metabolism, ensuring 100% bioavailability and providing rapid achievement of therapeutic concentrations.[4] Continuous electrocardiogram monitoring is often recommended during and after IV administration.[4]

  • Sublingual (SL): This route can also bypass the first-pass effect, leading to higher bioavailability compared to oral administration.[8][9]

  • Transdermal: Transdermal patches can provide sustained release of the drug over an extended period.[6]

Q3: What are the potential side effects of this compound that I should monitor for in my animal models?

A3: It is crucial to closely monitor animals for potential adverse effects, especially during dose-escalation studies. Common side effects observed in animals include:

  • Lethargy or lack of energy[10][11]

  • Diarrhea[10][11]

  • Slowed heart rate (bradycardia)[10][11]

  • Low blood pressure (hypotension)[10][11]

  • Collapse[10][11]

  • Wheezing, coughing, or difficulty breathing[11]

Serious adverse reactions may occur, and if signs such as severe lethargy, collapse, or breathing difficulties are observed, the study for that dose group should be stopped immediately.[10]

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is soluble in water and alcohol.[12] For injection, it can be dissolved in sterile isotonic saline. For oral administration, it can be dissolved in sterile water. The solubility in PBS (pH 7.2) is approximately 5 mg/ml.[13] It is recommended to prepare fresh solutions and not to store aqueous solutions for more than one day.[13]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High mortality or severe toxicity at expectedly safe doses. - Error in dose calculation or administration.- Formulation instability.- Increased sensitivity of the specific animal strain.- Double-check all calculations, weighing, and dilution steps.- Prepare fresh dosing solutions for each experiment.- Conduct a thorough literature review for strain-specific sensitivities.- Start with a lower dose range in a pilot study.
No observable therapeutic effect. - The dose is too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the drug.- Conduct a dose-response study to determine the minimum effective dose.[3]- Consider an alternative administration route with higher bioavailability (e.g., intravenous or sublingual).[4][8]- Investigate the pharmacokinetic profile in your animal model to determine the drug's half-life and consider adjusting the dosing frequency.[14][15]
High variability in response between animals in the same dose group. - Inconsistent administration technique.- Inter-animal differences in metabolism.- Ensure consistent and accurate administration for all animals.- Increase the number of animals per group to improve statistical power.
Unexpected changes in animal behavior (e.g., agitation, sedation). - Off-target effects of this compound.- The vehicle used for drug delivery may have its own effects.- Carefully document all behavioral changes.- Include a vehicle-only control group in your experimental design.

Data Presentation

Table 1: Pharmacokinetic Parameters of Propranolol in Different Animal Species

Species Administration Route Dose Half-life (t½) Bioavailability (%) Reference
RatOral20 mg/kgNot specified~1 (relative to intravaginal)[5]
RatIntravaginal20 mg/kgNot specified~36 (relative to oral)[5]
CatIntravenousNot specified35 min100[14]
DogIntravenousNot specified1.09 h100[15]
DogSingle OralNot specified1.58 hNot specified[15]
HorseIntravenousNot specified~2 h100[16]
HorseOralNot specified~2 h1-79 (variable)[16]
RabbitOralNot specifiedSimilar to transdermal~16-20 (relative to transdermal)[6]
RabbitTransdermalNot specifiedSimilar to oral~100 (relative to oral)[6]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity in the chosen animal model.

Materials:

  • This compound

  • Sterile vehicle (e.g., isotonic saline)

  • Appropriate animal model (e.g., C57BL/6 mice)[1]

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group.[1] A typical design would have 3-5 animals per group.

  • Dose Selection: Select a starting dose based on literature review and allometric scaling.[1] Subsequent doses should be escalated in a stepwise manner (e.g., 1.5x or 2x increments).

  • Administration: Administer the assigned dose of this compound or vehicle via the chosen route.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior (lethargy, agitation), appearance (piloerection, hunched posture), and mortality for a period of 7-14 days.[1] A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or serious signs of toxicity.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in the chosen animal model.

Materials:

  • This compound

  • Sterile vehicle

  • Appropriate animal model

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Analytical equipment for drug concentration measurement (e.g., HPLC or LC-MS/MS)[4]

Procedure:

  • Animal Preparation: Acclimate and prepare animals as in the MTD study.

  • Dose Administration: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples at predetermined time points. For intravenous administration, frequent early sampling is crucial (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).[4] For oral administration, sampling might extend over a longer period to capture absorption, distribution, metabolism, and excretion phases.

  • Plasma Preparation: Process the blood samples to obtain plasma and store them frozen until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method.[4]

  • Data Analysis: Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Dosage Optimization cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Study Literature Review Literature Review Allometric Scaling Allometric Scaling Literature Review->Allometric Scaling MTD Study MTD Study Allometric Scaling->MTD Study Dose Selection Dose Selection MTD Study->Dose Selection PK Study Design PK Study Design Dose Selection->PK Study Design Blood Sampling Blood Sampling PK Study Design->Blood Sampling Bioanalysis Bioanalysis Blood Sampling->Bioanalysis PK Parameter Calculation PK Parameter Calculation Bioanalysis->PK Parameter Calculation Efficacy Study Design Efficacy Study Design PK Parameter Calculation->Efficacy Study Design Therapeutic Monitoring Therapeutic Monitoring Efficacy Study Design->Therapeutic Monitoring Data Analysis Data Analysis Therapeutic Monitoring->Data Analysis

Caption: Workflow for optimizing this compound dosage in vivo.

Signaling_Pathway Propranolol's Mechanism of Action Propranolol Propranolol Beta-Adrenergic Receptors Beta-Adrenergic Receptors Propranolol->Beta-Adrenergic Receptors blocks G-Protein G-Protein Beta-Adrenergic Receptors->G-Protein activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase stimulates cAMP cAMP Adenylate Cyclase->cAMP produces Protein Kinase A Protein Kinase A cAMP->Protein Kinase A activates Cellular Response Cellular Response Protein Kinase A->Cellular Response

Caption: Simplified signaling pathway blocked by Propranolol.

References

troubleshooting non-reproducible results in Propranolol Hydrochloride dissolution testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-reproducible results in Propranolol (B1214883) Hydrochloride dissolution testing.

Frequently Asked Questions (FAQs)

Q1: What is the standard USP dissolution method for immediate-release Propranolol Hydrochloride tablets?

A1: The United States Pharmacopeia (USP) provides several dissolution tests for this compound tablets. A commonly referenced method is:

  • Apparatus: USP Apparatus 1 (Basket)

  • Speed: 100 rpm[1][2]

  • Medium: 1000 mL of 0.1 M Hydrochloric Acid (or dilute HCl, 1 in 100)[1][2]

  • Time: 30 minutes[1][2]

  • Acceptance Criteria: Not less than 75% (Q) of the labeled amount of Propranolol HCl is dissolved in 30 minutes.[2]

Another official method utilizes USP Apparatus 2 (Paddle) at 50 rpm in 500 mL of 0.1 N hydrochloric acid for 30 minutes.[1] It is crucial to always refer to the specific monograph for the product being tested as different tests may be applicable.[1]

Q2: My dissolution results are highly variable between vessels. What are the likely causes?

A2: High variability between vessels can stem from several factors related to the dissolution apparatus setup and the formulation itself. Key areas to investigate include:

  • Apparatus Calibration: Ensure proper mechanical calibration of the dissolution apparatus, including vessel centering, shaft wobble (verticality), paddle/basket height, and rotational speed.[3] Deviations in these parameters can alter the hydrodynamics in each vessel, leading to variable results.

  • Vessel Condition: Inspect vessels for any scratches, chips, or irregularities in their shape, as these can cause inconsistent fluid flow patterns.[4]

  • Vibration: External vibrations from other lab equipment can significantly impact dissolution results. The dissolution bath should be on a level, stable surface, free from vibrations.[5]

  • Tablet/Capsule Position: Inconsistent placement of the dosage form can lead to variability. For example, with USP Apparatus 2 (paddle), coning (the formation of a mound of undissolved powder at the bottom of the vessel) can occur if the tablet does not fall directly to the center.

  • Deaeration of Media: Inadequate or inconsistent deaeration of the dissolution medium can cause air bubbles to form on the tablet surface or basket mesh, which can either increase or decrease the dissolution rate depending on the dosage form's characteristics.[6][7]

Q3: Can the excipients in my Propranolol HCl formulation affect the dissolution rate?

A3: Yes, excipients play a critical role in the dissolution profile of a drug product.[8] For Propranolol HCl, different excipients can lead to variations in disintegration and dissolution. For instance, generic and similar drug products may contain a greater amount of excipients with disintegrating functions compared to a reference product, leading to faster initial drug release.[8] The type and concentration of polymers like Hydroxypropyl Methylcellulose (HPMC) or Kollidon® SR can be used to control the release of Propranolol HCl in sustained-release formulations.[9]

Q4: How does the pH of the dissolution medium impact Propranolol HCl dissolution?

A4: Propranolol HCl is a weak basic drug, and its solubility can be pH-dependent.[3] Generally, it is more soluble in acidic conditions. Studies have shown that the release rate of Propranolol HCl from some matrix tablets increases with a decrease in the pH of the dissolution medium.[9] However, for immediate-release tablets, the impact of pH might be less pronounced, as the drug is highly soluble.[10]

Q5: I am observing lower than expected dissolution results. What should I investigate first?

A5: When encountering lower than expected dissolution results, a systematic investigation is necessary. A good starting point is to review the "4 M's": Man (analyst), Machine (apparatus), Method, and Materials.

  • Analyst Technique: Verify that the analyst is following the standard operating procedure (SOP) correctly, especially concerning media preparation, sampling, and sample handling.

  • Apparatus and Method: Check the calibration of the dissolution apparatus, ensure the correct method parameters (speed, temperature, etc.) were used, and confirm the proper deaeration of the medium.

  • Filtration: An often-overlooked cause of artificially low results is the adsorption of the drug onto the filter during sampling.[11] Ensure the chosen filter is compatible with Propranolol HCl and the dissolution medium. It may be necessary to saturate the filter by discarding an initial portion of the filtrate.[11]

  • Materials: Confirm the correct preparation of the dissolution medium and standards. Also, consider the physical properties of the tablets themselves, such as hardness and friability, as these can influence dissolution.[8][9]

Troubleshooting Guides

Issue 1: High Variability in Dissolution Results (%RSD > 20%)

Symptoms:

  • Wide range of dissolution values across the 6 vessels for a single run.

  • Inconsistent results between different runs of the same batch.

Possible Causes & Corrective Actions:

Potential CauseRecommended Action
Apparatus Calibration Verify mechanical calibration of the dissolution apparatus as per USP <711>. Check for shaft wobble, vessel centering, paddle/basket height, and rotational speed.[3]
Vibration Ensure the dissolution bath is on a level surface and isolated from sources of vibration (e.g., centrifuges, vortex mixers).[5]
Media Deaeration Review the deaeration procedure. Inconsistent deaeration can lead to variable bubble formation on the dosage form or apparatus, affecting hydrodynamics.[6][7]
Tablet Position For USP Apparatus 2, observe if "coning" is occurring. If so, consider using a different apparatus or adding a sinker (if appropriate and validated).
Analyst Technique Observe the analyst's technique for any inconsistencies in starting the test, sampling, or sample handling.
Issue 2: Consistently Low Dissolution Results (Failing to meet Q specification)

Symptoms:

  • The average percent dissolved at the specified time point is below the acceptance criteria (e.g., <75% at 30 minutes).

  • Results are consistent but low across all vessels.

Possible Causes & Corrective Actions:

Potential CauseRecommended Action
Filtration Issues Investigate drug adsorption to the filter. Analyze the filtrate from different volumes to see if the concentration increases. Consider using a different, validated filter type (e.g., PTFE).[11]
Media Preparation Double-check the preparation of the dissolution medium, including the concentration of any acids or buffers and the final pH.
Tablet Hardness If the tablets are too hard, they may not disintegrate properly. Measure the hardness of the tablets and compare it to the manufacturing specifications.[9]
Formulation Changes Review the batch manufacturing record for any changes in excipients or processing parameters that could affect dissolution.[8]
Cross-linking (Capsules) For capsule formulations, especially those on stability studies, cross-linking of the gelatin shell can occur, leading to slower dissolution.

Data Presentation

Table 1: Effect of Formulation Excipients on Propranolol HCl Dissolution

FormulationPrimary ExcipientDissolution Medium% Released at 30 minDissolution Efficiency (%)
Reference ProductLactose Monohydrate, Gelatin0.1 M HCl>75% (at 15 min)82.16
Generic Product 1Maize Starch, MCC0.1 M HCl>75% (at 1 min)99.17
Generic Product 2Sodium Starch Glycolate, MCC0.1 M HCl>75% (at 1 min)99.11
Matrix Tablet 1HPMC K15 (40%)pH 6.8 Phosphate Buffer~40%Not Reported
Matrix Tablet 2Kollidon® SR (40%)pH 6.8 Phosphate Buffer~45%Not Reported

Data synthesized from multiple sources for illustrative purposes.[8][9]

Table 2: Influence of Dissolution Medium pH on Propranolol HCl Release from HPMC Matrix Tablets

Formulation CodePolymerDissolution Medium% Released at 8 hours
PrH3HPMC K150.1N HCl (pH 1.2)~70%
PrH3HPMC K15Phosphate Buffer (pH 7.4)~85%

Data adapted from a study on matrix tablets to illustrate pH effect.[9]

Experimental Protocols

Protocol 1: Standard Dissolution Test for Propranolol HCl IR Tablets (USP Apparatus 1)
  • Apparatus Setup:

    • Set up the USP Apparatus 1 (Basket) with 1000 mL vessels.

    • Calibrate the apparatus for rotational speed (100 ± 4 rpm), temperature (37 ± 0.5 °C), and other mechanical parameters as per USP <711>.[3]

  • Media Preparation:

    • Prepare 1000 mL of 0.1 M Hydrochloric Acid per vessel.

    • Deaerate the medium using a validated method (e.g., heating to 41-45°C, filtering under vacuum, and stirring for 5 minutes).[7]

    • Transfer the medium to the vessels and allow it to equilibrate to 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each basket.

    • Lower the baskets into the dissolution medium and start the rotation simultaneously.

    • At 30 minutes, withdraw an aliquot (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.

    • Filter the samples immediately through a validated filter (e.g., 0.45 µm PTFE). Discard the first few mL of the filtrate to prevent drug adsorption effects.[9]

  • Analysis:

    • Determine the amount of Propranolol HCl dissolved using a validated analytical method, such as UV-Vis spectrophotometry at approximately 289 nm.[8][12]

    • Compare the absorbance of the sample solutions with that of a standard solution of known concentration.

    • Calculate the percentage of the labeled amount of Propranolol HCl dissolved.

Protocol 2: Analytical Method Validation for Propranolol HCl by UV-Vis Spectrophotometry
  • Wavelength Selection:

    • Scan a solution of Propranolol HCl in the dissolution medium (e.g., 0.1 M HCl) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 289 nm.[8][12]

  • Linearity:

    • Prepare a series of standard solutions of Propranolol HCl in the dissolution medium covering the expected concentration range (e.g., 5-40 µg/mL).[8]

    • Measure the absorbance of each solution at λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by adding known amounts of Propranolol HCl stock solution to the placebo formulation at different levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Calculate the percentage recovery. The acceptance criteria are typically between 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or on different equipment.

    • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2%.

  • Specificity:

    • Analyze a placebo solution (containing all excipients but no Propranolol HCl) to ensure there is no interference from the excipients at the analytical wavelength.

Visualizations

Troubleshooting_Workflow start Non-Reproducible Dissolution Results Observed check_variability High Variability? (%RSD > 20%) start->check_variability check_low_results Consistently Low Results? (< Q specification) check_variability->check_low_results No apparatus_calib Investigate Apparatus: 1. Mechanical Calibration (wobble, centering, height) 2. Vessel Condition 3. Vibration check_variability->apparatus_calib Yes filtration Investigate Sampling: 1. Filter Adsorption Study 2. Filter Compatibility check_low_results->filtration Yes escalate Escalate to Formulation/Process Development Team check_low_results->escalate No/ Other Issue media_prep_var Investigate Media: 1. Deaeration Consistency 2. Homogeneity apparatus_calib->media_prep_var analyst_tech_var Review Analyst Technique: 1. Sample Introduction 2. Sampling Consistency media_prep_var->analyst_tech_var resolve Issue Resolved analyst_tech_var->resolve media_prep_low Investigate Media: 1. pH & Composition Verification 2. Deaeration Adequacy filtration->media_prep_low formulation_low Investigate Formulation: 1. Tablet Hardness/Friability 2. Manufacturing Process Review media_prep_low->formulation_low formulation_low->resolve

Caption: A logical workflow for troubleshooting non-reproducible dissolution results.

Dissolution_OOS_Investigation cluster_phase1 Phase 1: Laboratory Investigation cluster_phase2 Phase 2: Full-Scale Investigation cluster_phase3 Conclusion start OOS Result Confirmed lab_investigation Review '4 M's' Man (Analyst Technique) Machine (Apparatus Calibration) Method (SOP Adherence) Materials (Media, Standards) start->lab_investigation no_error No Assignable Cause Found in Lab lab_investigation->no_error full_investigation Manufacturing Review Raw Material Testing Batch Record Review Process Parameter Check no_error->full_investigation retesting Retesting Protocol Initiated full_investigation->retesting root_cause Root Cause Identified & CAPA Implemented retesting->root_cause

Caption: An investigation workflow for Out-of-Specification (OOS) dissolution results.

References

interference from excipients in Propranolol Hydrochloride tablet analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Propranolol (B1214883) Hydrochloride tablets. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to excipient interference during analytical testing.

Frequently Asked Questions (FAQs)

Q1: What are the most common excipients found in Propranolol Hydrochloride tablets?

A1: Common excipients in this compound tablets include lactose (B1674315) monohydrate, corn starch, sodium starch glycolate, magnesium stearate (B1226849), and povidone.[1] Different formulations may also contain hydroxypropyl methylcellulose (B11928114) (HPMC) of various grades for extended-release properties, microcrystalline cellulose, and colorants such as D&C Yellow No. 10 and FD&C Blue No. 1.[1]

Q2: Can these excipients interfere with the analysis of this compound?

A2: Yes, under certain conditions, excipients can interfere with analytical methods. For example, sucrose (B13894) has been reported to interfere with some spectrophotometric methods by reacting with the analytical reagents.[2] In dissolution testing, the type and amount of disintegrants can affect the disintegration time, and surfactants like sodium lauryl ether sulfate (B86663) (SLES) have been shown to slow the drug release of propranolol, possibly due to chemical interactions.[3] Lubricants like magnesium stearate can form a hydrophobic film around the drug particles, which may delay dissolution.

Q3: Which analytical techniques are commonly used for this compound tablet analysis?

A3: Commonly employed analytical techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.[4][5][6][7][8] Dissolution testing is also a critical quality control test.[1][9]

Troubleshooting Guides

Issue 1: Unexpected Peaks or Baseline Noise in HPLC/UPLC Analysis

Possible Cause: Interference from excipients co-eluting with this compound or appearing as separate peaks. Inadequate sample preparation can also lead to the injection of insoluble excipients, causing baseline noise.

Troubleshooting Steps:

  • Review the Chromatogram: Compare the chromatogram of the tablet sample with that of a pure this compound standard to identify any additional peaks.

  • Sample Preparation Optimization:

    • Solvent Selection: Ensure the chosen solvent completely dissolves the active pharmaceutical ingredient (API) while minimizing the solubility of potentially interfering excipients. Methanol is a common solvent for this compound.[4][7]

    • Sonication: Use sonication to ensure complete dissolution of the API from the tablet matrix.[4][7]

    • Centrifugation and Filtration: Centrifuge the sample solution and filter it through a 0.45 µm or smaller pore size filter to remove insoluble excipients before injection.[10]

  • Chromatographic Method Modification:

    • Gradient Elution: If using an isocratic method, switching to a gradient elution can help separate the Propranolol peak from any interfering excipient peaks.

    • Mobile Phase pH Adjustment: Modifying the pH of the mobile phase can alter the retention times of both the API and interfering peaks, potentially leading to better separation.

    • Column Chemistry: Consider using a column with a different stationary phase chemistry if co-elution persists.

Issue 2: Inaccurate Quantification in UV-Visible Spectrophotometric Analysis

Possible Cause: Overlapping absorbance spectra of this compound and certain excipients or additives.

Troubleshooting Steps:

  • Spectral Scan: Perform a full UV-Vis spectral scan (e.g., 200-400 nm) of the placebo (a mixture of all excipients without the API) to check for any absorbance at the analytical wavelength of this compound (typically around 290 nm).

  • Derivative Spectrophotometry: If interference is observed, consider using first or second-order derivative spectrophotometry to resolve the overlapping spectra.

  • Method Specificity Study: As demonstrated in some studies, a well-validated spectrophotometric method can be free from interference from common excipients. One study showed no interference from high concentrations of various excipients (see Table 1).[11]

Issue 3: Inconsistent or Slow Dissolution Profile

Possible Cause: The type and concentration of excipients can significantly impact the dissolution rate.

Troubleshooting Steps:

  • Formulation Composition: Be aware that different generic and branded products can have varying excipient compositions, leading to different dissolution profiles.[1]

  • Effect of Binders and Gelling Agents: High concentrations of polymers like HPMC can retard drug release in a concentration-dependent manner.[9]

  • Impact of Lubricants: Hydrophobic lubricants such as magnesium stearate can coat the drug particles and slow down their dissolution. Ensure adequate mixing time during formulation development, as over-lubrication can exacerbate this issue.

  • Disintegration vs. Dissolution: Note that a tablet can disintegrate into fine particles, but the drug may not fully dissolve. The nature of the excipients will influence this process.

  • Dissolution Medium: For basic drugs like this compound, the pH of the dissolution medium can affect solubility and release. While Propranolol HCl is highly soluble, interactions with excipients can be pH-dependent.

Quantitative Data on Excipient Interference

The following table summarizes a study on the effect of various excipients on the recovery of this compound using a UV spectrophotometric method. In this study, no significant interference was observed even when the excipient concentration was high.

Table 1: Recovery of this compound in the Presence of Various Excipients [11]

ExcipientConcentration of Excipient (µg/mL)Concentration of Propranolol HCl (µg/mL)Recovery (%)
Starch10002099.8
Lactose100020100.2
Talc10002099.5
Magnesium Stearate100020100.5
Acacia10002099.7
Sucrose100020100.1
Glucose10002099.9

Data adapted from a study by Habeeb et al. (2021).

Experimental Protocols

HPLC Method for this compound Assay

This protocol is a general example based on common practices and may require optimization for specific formulations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.01 M disodium (B8443419) hydrogen phosphate adjusted to a specific pH, such as 3.5). The ratio will need to be optimized (e.g., 50:50 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 290 nm.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 20 mg) and transfer it to a volumetric flask (e.g., 100 mL).

    • Add a suitable volume of the mobile phase or a compatible solvent like methanol.

    • Sonicate for at least 15-20 minutes to ensure complete dissolution of the drug.[4][7][10]

    • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

    • Centrifuge a portion of the solution.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[10]

  • Standard Preparation: Prepare a standard solution of this compound reference standard of a known concentration in the same solvent as the sample.

Dissolution Test for Immediate-Release this compound Tablets

This protocol is based on USP recommendations and may vary for different products.

  • Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 M Hydrochloric Acid (HCl).

  • Apparatus Speed: 100 rpm for Apparatus 1 or 50-75 rpm for Apparatus 2.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Sample Analysis:

    • Filter the withdrawn samples promptly through a suitable filter.

    • Analyze the filtrate for this compound content using a validated analytical method, such as UV spectrophotometry at 290 nm or HPLC.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Acceptance Criteria: Typically, for immediate-release tablets, not less than 80% of the labeled amount of this compound should be dissolved in 30 minutes.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_troubleshooting Troubleshooting start Weigh and Powder Tablets dissolve Dissolve in Solvent start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate centrifuge Centrifuge Solution sonicate->centrifuge filter Filter through 0.45 µm Filter centrifuge->filter hplc HPLC Analysis filter->hplc uv_vis UV-Vis Analysis filter->uv_vis dissolution Dissolution Testing filter->dissolution unexpected_peaks Unexpected Peaks? hplc->unexpected_peaks inaccurate_results Inaccurate Results? uv_vis->inaccurate_results slow_dissolution Slow Dissolution? dissolution->slow_dissolution optimize_prep Optimize Sample Prep unexpected_peaks->optimize_prep Yes modify_method Modify Method unexpected_peaks->modify_method Yes check_placebo Check Placebo Spectrum inaccurate_results->check_placebo Yes evaluate_excipients Evaluate Excipient Effects slow_dissolution->evaluate_excipients Yes

Caption: Experimental workflow for Propranolol HCl tablet analysis.

Troubleshooting_Logic cluster_hplc HPLC/UPLC Issues cluster_dissolution Dissolution Issues start Analytical Issue Encountered issue_hplc Unexpected Peaks / Baseline Noise start->issue_hplc issue_diss Inconsistent / Slow Dissolution start->issue_diss q1_hplc Is sample prep adequate? (Sonication, Filtration) issue_hplc->q1_hplc a1_hplc_no Optimize Sample Prep q1_hplc->a1_hplc_no No q2_hplc Isocratic method? q1_hplc->q2_hplc Yes a2_hplc_yes Switch to Gradient q2_hplc->a2_hplc_yes Yes a2_hplc_no Modify Mobile Phase pH / Column q2_hplc->a2_hplc_no No q1_diss Hydrophobic excipients present? (e.g., Mg Stearate) issue_diss->q1_diss a1_diss_yes Investigate Lubricant Effect q1_diss->a1_diss_yes Yes q2_diss High polymer concentration? q1_diss->q2_diss No a2_diss_yes Evaluate Polymer Impact q2_diss->a2_diss_yes Yes

Caption: Troubleshooting decision tree for analytical issues.

References

Technical Support Center: Addressing Propranolol Hydrochloride Resistance in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to propranolol (B1214883) hydrochloride in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of propranolol resistance observed in cancer cell lines?

A1: Propranolol resistance can emerge from several mechanisms. A primary cause is the alteration in the expression or function of its main targets, the β-adrenergic receptors (β-ARs). For instance, your cell line might express atypical β-ARs, such as β3-AR, which have a low affinity for propranolol.[1][2] Resistance can also be mediated by the activation of bypass signaling pathways that promote cell survival and proliferation, such as the Akt and NF-kB/COX-2 pathways.[1][3] Additionally, propranolol has been shown to reduce the activity of the multidrug resistance efflux pump P-glycoprotein (P-gp), so alterations in P-gp expression or function could also contribute to reduced efficacy of combination therapies.[1][3]

Q2: What is a typical starting concentration for propranolol in in-vitro experiments, and how should I adjust it for resistant models?

A2: For sensitive cell lines, effective concentrations of propranolol can range from 10 µM to 150 µM, with IC50 values for some cancer cell lines falling between 69.1 µM and 119.5 µM.[1][4] For primary neuronal cultures, a starting concentration of 10 µM has been shown to be effective for neuroprotection.[5] If you are observing resistance, it is crucial to perform a dose-response curve to determine the new therapeutic window, starting from a low concentration (e.g., 1 µM) and increasing it.[5] In some resistant models, concentrations may need to be significantly higher, but be mindful of off-target effects and cytotoxicity.

Q3: How should I prepare and store propranolol hydrochloride for cell culture experiments?

A3: this compound is water-soluble. Prepare a concentrated stock solution (e.g., 16 mmol/L) in sterile distilled water or phosphate-buffered saline (PBS).[5][6] Ensure complete dissolution by vortexing. It is critical to sterilize the stock solution by passing it through a 0.22-µm syringe filter into a sterile, light-protected container.[5] Store the stock solution at 4°C for short-term use, but for long-term storage, aliquoting and freezing at -20°C is recommended to maintain stability. Always prepare fresh dilutions in your cell culture medium for each experiment to avoid degradation.[5]

Q4: Can propranolol resistance be associated with changes in the tumor microenvironment?

A4: Yes, the tumor microenvironment plays a role. Activation of β-adrenergic signaling can stimulate the expression of pro-inflammatory cytokines like IL-6 and IL-8, which can impair tumor growth.[7] Chronic stress, which activates β-adrenergic pathways, has been shown to promote tumor growth and metastasis in xenograft models, an effect that can be blocked by propranolol.[4] Therefore, factors within the microenvironment that persistently activate these pathways could contribute to a state of functional resistance.

Troubleshooting Guide

Issue 1: Increasing IC50 Value for Propranolol in Long-Term Cell Culture

  • Possible Cause 1: Cell Line Evolution and Selection.

    • Explanation: Continuous culture, especially with intermittent drug exposure, can select for a subpopulation of cells with inherent resistance mechanisms.

    • Troubleshooting Steps:

      • Authentication: Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination.

      • Low Passage Number: Revert to an earlier, low-passage stock of the cell line and re-determine the IC50.

      • Clonal Selection Analysis: If possible, perform single-cell cloning to isolate and characterize different subpopulations to see if resistance is heterogeneous.

  • Possible Cause 2: Altered β-Adrenergic Receptor Expression.

    • Explanation: Cells may downregulate β1/β2-ARs or upregulate atypical receptors like β3-AR, which bind propranolol with lower affinity.[1][2]

    • Troubleshooting Steps:

      • Receptor Expression Analysis: Use qPCR or Western blotting to quantify the expression levels of β1, β2, and β3-ARs in your resistant cells compared to the sensitive parent line.

      • Binding Assays: Perform radioligand binding assays to assess changes in receptor affinity and density. The presence of significant binding of a ligand like [¹²⁵I]cyanopindolol in the presence of high propranolol concentrations can indicate propranolol-resistant binding sites.[2]

Issue 2: Propranolol Fails to Inhibit Downstream Signaling (e.g., PKA, ERK, Akt)

  • Possible Cause 1: Pathway Reactivation or Bypass.

    • Explanation: Resistant cells may have developed mutations or compensatory upregulation of other signaling pathways that bypass the β-adrenergic blockade. For example, constitutive activation of Akt through other receptor tyrosine kinases can override the inhibitory effects of propranolol.[3][8]

    • Troubleshooting Steps:

      • Phospho-Protein Array: Use a phospho-protein array to get a broad overview of which signaling pathways are active in your resistant cells compared to sensitive cells.

      • Targeted Western Blots: Perform Western blots for key phosphorylated proteins in suspected bypass pathways (e.g., p-EGFR, p-Akt, p-ERK).

      • Combination Therapy: Experiment with inhibitors of the identified bypass pathways in combination with propranolol to see if sensitivity can be restored.

  • Possible Cause 2: Experimental Artifact.

    • Explanation: Inconsistent results could be due to issues with the propranolol solution or the experimental setup.

    • Troubleshooting Steps:

      • Solution Integrity: Prepare a fresh stock solution of propranolol.[5]

      • Time-Course Experiment: Ensure you are measuring pathway activation at the correct time point after treatment. A 30-minute pre-incubation with propranolol has been shown to inhibit epinephrine-induced signaling.[8]

      • Loading Controls: Use appropriate loading controls in your Western blots to ensure equal protein loading.

Data Presentation

Table 1: Propranolol Concentrations and Effects in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)EffectReference
SK-LMS-1LeiomyosarcomaCell Viability25 - 150Inhibition of cell viability[1]
SW-872LiposarcomaCell Viability25 - 150Inhibition of cell viability[1]
AS-O2AngiosarcomaCell Viability100 - 150Inhibition of cell viability[1]
SW620Colorectal CancerCell Viability119.5 (IC50)Inhibition of cell viability[4]
Colo205Colorectal CancerCell Viability86.38 (IC50)Inhibition of cell viability[4]
HT29Colorectal CancerCell Viability69.1 (IC50)Inhibition of cell viability[4]
8505CThyroid CancerCell Viability200 (IC50)Growth inhibition[9]
K1Thyroid CancerCell Viability280 (IC50)Growth inhibition[9]
HepG2Liver CancerApoptosis40 - 80Induction of apoptosis and cell cycle arrest[6]
HUVECsEndothelial CellsCell Viability15Decreased cell viability and migration[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of propranolol and establish an IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (determined empirically for your cell line) and incubate overnight at 37°C in 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[11]

  • Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol differentiates between viable, apoptotic, and necrotic cells following propranolol treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of propranolol (e.g., 40 µM, 80 µM) for a specified time (e.g., 48 hours). Include an untreated control group.[6]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant containing floating cells.[6]

  • Centrifugation: Centrifuge the cell suspension at approximately 1,000 x g for 5 minutes at 4°C.[6]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Propranolol_Action_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms b2ar β2-Adrenergic Receptor ac Adenylyl Cyclase b2ar->ac Activates akt AKT b2ar->akt Activates camp cAMP ac->camp Produces propranolol Propranolol propranolol->b2ar Inhibits catecholamines Catecholamines (Epinephrine) catecholamines->b2ar Activates b3ar β3-AR Upregulation (Low Propranolol Affinity) catecholamines->b3ar pka PKA camp->pka Activates erk ERK pka->erk Activates pka->akt Activates transcription Gene Transcription (Proliferation, Survival) erk->transcription nfkb NF-kB/COX-2 akt->nfkb Activates akt->transcription nfkb->transcription bypass Bypass Signaling (e.g., RTK activation) bypass->akt Activates b3ar->ac Activates

Caption: Propranolol action and potential resistance pathways.

Troubleshooting_Workflow start Start: Observed Propranolol Resistance check_culture Check Cell Culture - Authenticate Cell Line - Use Low Passage Stock start->check_culture dose_response Perform New Dose-Response Curve check_culture->dose_response resistance_confirmed Resistance Confirmed? dose_response->resistance_confirmed analyze_receptors Analyze β-AR Expression (qPCR / Western Blot) resistance_confirmed->analyze_receptors Yes end_no_res End: Issue likely experimental artifact. Re-evaluate protocols. resistance_confirmed->end_no_res No receptor_change Receptor Profile Altered? analyze_receptors->receptor_change analyze_signaling Analyze Signaling Pathways (Western Blot / Phospho-Array) pathway_change Bypass Pathway Activated? analyze_signaling->pathway_change receptor_change->analyze_signaling No end_res_receptor End: Resistance likely due to receptor alteration. receptor_change->end_res_receptor Yes pathway_change->analyze_receptors No, re-evaluate receptor data end_res_pathway End: Resistance likely due to bypass pathway activation. Consider combination therapy. pathway_change->end_res_pathway Yes

Caption: Troubleshooting workflow for propranolol resistance.

Experimental_Workflow start Develop Resistant Cell Line ic50 Confirm Resistance (MTT / Viability Assay) Compare IC50 to parental line start->ic50 proliferation Assess Proliferation & Apoptosis (Flow Cytometry) ic50->proliferation gene_expression Gene Expression Analysis (qPCR) - β-AR Subtypes - Survival Genes proliferation->gene_expression protein_analysis Protein Analysis (Western Blot) - β-AR Subtypes - p-Akt, p-ERK proliferation->protein_analysis functional_assays Functional Assays (Migration / Invasion) proliferation->functional_assays conclusion Characterize Resistance Mechanism gene_expression->conclusion protein_analysis->conclusion functional_assays->conclusion

Caption: Experimental workflow for characterizing resistance.

References

minimizing batch-to-batch variability of synthesized Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Propranolol (B1214883) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for Propranolol Hydrochloride and what are its critical steps?

A1: The most prevalent synthesis route involves a two-step process. The first step is the etherification of 1-naphthol (B170400) with epichlorohydrin (B41342) under basic conditions to form the intermediate, 3-(1-naphthoxy)-1,2-epoxypropane.[1] The second step is the ring-opening of this intermediate with isopropylamine (B41738), followed by salt formation with hydrochloric acid to yield this compound.[1][2] Critical steps that require careful control to ensure consistency include temperature, reaction time, and the stoichiometric ratios of reactants and catalysts.[1][2]

Q2: What are the main factors contributing to batch-to-batch variability in this compound synthesis?

A2: Key factors include:

  • Purity of starting materials: Impurities in 1-naphthol or epichlorohydrin can lead to side reactions and the formation of undesired byproducts.

  • Reaction conditions: Inconsistent temperature, pressure, and mixing rates can affect reaction kinetics and impurity profiles.

  • Control of pH: Proper pH control is crucial during the salting-out step to ensure complete conversion to the hydrochloride salt and to prevent degradation.[3]

  • Purification and crystallization: Variability in solvent systems, cooling rates, and drying conditions during recrystallization can impact crystal size, form, and purity.[4]

Q3: What are the common impurities found in this compound synthesis and how can they be minimized?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, 3-(1-Naphthalenyloxy)-1,2-propanediol is a known impurity.[5] To minimize these, it is essential to use high-purity starting materials, optimize reaction conditions to favor the desired product, and implement a robust purification process, such as recrystallization, to remove impurities effectively.[1][4] High-Performance Liquid Chromatography (HPLC) is a suitable method for detecting and quantifying impurities.[6]

Q4: Are there alternative synthesis routes that avoid hazardous reagents like epichlorohydrin?

A4: Yes, an alternative route exists that avoids the use of the genotoxic substance epichlorohydrin. This method involves reacting 1-naphthol with 1,3-dibromo(iodo)acetone, followed by reduction with sodium borohydride, and subsequent reaction with isopropylamine and salification with hydrochloric acid.[3] This pathway is considered safer and more environmentally friendly.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction in either the etherification or ring-opening step.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of starting materials.[1] Adjust reaction time and temperature as necessary. Ensure accurate stoichiometry of reactants.
Loss of product during purification.Optimize the recrystallization process.[2] Ensure the solvent system is appropriate for maximizing yield while removing impurities. Minimize transfers of the product.
High Levels of Impurities Sub-optimal reaction conditions leading to side product formation.Tightly control reaction parameters such as temperature and catalyst concentration. For the etherification step, a temperature of 50-65°C is often used.[1]
Inefficient purification.Employ multiple recrystallization steps if necessary.[4] Utilize a suitable analytical technique like HPLC to confirm the purity of the final product.[6]
Inconsistent Crystal Size or Form Variations in the crystallization process.Standardize the crystallization protocol. Control the rate of cooling, agitation speed, and solvent-to-antisolvent ratio.[4] Characterize the crystal form using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC).[7]
Poor Solubility of the Final Product Incorrect polymorphic form or presence of insoluble impurities.Analyze the polymorphic form of the product. Re-evaluate the crystallization solvent and conditions to obtain the desired polymorph. Ensure complete removal of any insoluble starting materials or byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound (Epichlorohydrin Route)

Step 1: Synthesis of 3-(1-naphthoxy)-1,2-epoxypropane [1]

  • In a reaction vessel, combine 1-naphthol, epichlorohydrin, and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Stir the mixture and raise the temperature to 50-65°C.

  • Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 30%) over 1 hour.

  • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound [1]

  • Dissolve the crude 3-(1-naphthoxy)-1,2-epoxypropane and isopropylamine in a suitable solvent (e.g., toluene).

  • Add a base catalyst (e.g., N,N-diisopropylethylamine) and heat the mixture to approximately 45°C for 4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to precipitate the crude Propranolol base.

  • Filter and dry the crude product.

  • Dissolve the crude base in an appropriate solvent (e.g., isopropanol) and bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent to a pH of 2.0 to form the hydrochloride salt.[3][8]

  • Filter the precipitate and recrystallize from a suitable solvent system (e.g., n-propanol and heptane) to obtain pure this compound.[4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general guideline and may need optimization based on the specific instrument and impurities of interest.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[9] A gradient elution may be necessary to separate all impurities.

  • Flow Rate: Typically around 0.3-1.0 mL/min.[9]

  • Detection Wavelength: this compound can be detected at approximately 230 nm or 290 nm.[9][10]

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase or a suitable solvent to a known concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine the retention time.

    • Inject the sample solution.

    • Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity based on the relative peak areas.

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis (Epichlorohydrin Route)

Parameter Step 1: Etherification Step 2: Ring-Opening & Salification Reference
Reactants 1-Naphthol, Epichlorohydrin, NaOH3-(1-naphthoxy)-1,2-epoxypropane, Isopropylamine, HCl[1]
Catalyst Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride)Base Catalyst (e.g., N,N-diisopropylethylamine)[1]
Solvent (Reactants can act as solvent)Toluene[1]
Temperature 50 - 65 °C45 °C[1]
Reaction Time 4 - 8 hours4 hours[1][2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Ring-Opening and Salification 1-Naphthol 1-Naphthol Reaction_1 Etherification (50-65°C) 1-Naphthol->Reaction_1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction_1 NaOH NaOH NaOH->Reaction_1 Phase_Transfer_Catalyst Phase Transfer Catalyst Phase_Transfer_Catalyst->Reaction_1 Intermediate 3-(1-naphthoxy)- 1,2-epoxypropane Reaction_1->Intermediate Reaction_2 Ring-Opening (45°C) Intermediate->Reaction_2 Isopropylamine Isopropylamine Isopropylamine->Reaction_2 Base_Catalyst Base Catalyst Base_Catalyst->Reaction_2 Propranolol_Base Propranolol Base Reaction_2->Propranolol_Base Salification Salification Propranolol_Base->Salification HCl HCl HCl->Salification Crude_Product Crude Propranolol Hydrochloride Salification->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure Propranolol Hydrochloride Purification->Final_Product

Caption: this compound Synthesis Workflow.

TroubleshootingTree Start Batch-to-Batch Variability Observed CheckPurity Analyze Final Product Purity (e.g., HPLC) Start->CheckPurity CheckYield Low Yield? CheckPurity->CheckYield Purity OK CheckImpurities High Impurity Levels? CheckPurity->CheckImpurities Purity Not OK CheckCrystals Inconsistent Crystal Properties? CheckYield->CheckCrystals No ReviewReactionCompletion Review Reaction Monitoring Data (TLC/HPLC) CheckYield->ReviewReactionCompletion Yes ReviewStartingMaterials Check Purity of Starting Materials CheckImpurities->ReviewStartingMaterials Yes ReviewReactionConditions Review Reaction Condition Control CheckImpurities->ReviewReactionConditions ReviewPurification2 Review Purification Protocol CheckImpurities->ReviewPurification2 No ReviewCrystallization Review Crystallization Protocol (Cooling Rate, Agitation) CheckCrystals->ReviewCrystallization Yes End Implement Corrective Actions and Re-evaluate CheckCrystals->End No OptimizeReaction Optimize Reaction Time/ Temperature/Stoichiometry ReviewReactionCompletion->OptimizeReaction ReviewPurification Review Purification Protocol ReviewReactionCompletion->ReviewPurification OptimizeReaction->End OptimizePurification Optimize Recrystallization ReviewPurification->OptimizePurification OptimizePurification->End SourceHighPurity Source Higher Purity Reactants ReviewStartingMaterials->SourceHighPurity SourceHighPurity->End ImproveProcessControl Improve Temperature/ pH Control ReviewReactionConditions->ImproveProcessControl ImproveProcessControl->End OptimizePurification2 Optimize Recrystallization ReviewPurification2->OptimizePurification2 OptimizePurification2->End StandardizeCrystallization Standardize Crystallization Parameters ReviewCrystallization->StandardizeCrystallization StandardizeCrystallization->End

Caption: Troubleshooting Decision Tree for Synthesis Variability.

References

improving the yield and purity of Propranolol Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Propranolol (B1214883) Hydrochloride. Our aim is to help you improve both the yield and purity of your product through detailed protocols, data-driven insights, and clear visual workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of Propranolol Hydrochloride.

Q1: What is the most common synthesis route for this compound?

A: The most frequently used preparation method involves a two-step process. First, 1-naphthol (B170400) undergoes an etherification reaction with epichlorohydrin (B41342) to form the intermediate 3-(1-naphthyloxy)-1,2-epoxypropane. This intermediate is then reacted with isopropylamine (B41738) in an amination reaction to produce propranolol base, which is subsequently treated with hydrochloric acid to form the final salt, this compound.[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. Here are some strategies to improve your yield:

  • Catalyst Choice: The use of an appropriate catalyst can significantly enhance reaction efficiency. Triethylamine has been shown to provide high catalytic activity and selectivity.[4] Phase transfer catalysts, such as benzyltriethylammonium chloride or polyethylene (B3416737) glycol, can also improve yields in the initial etherification step.[5]

  • Reaction Conditions: Traditional methods often required high temperatures and long reaction times, which can lead to side reactions and lower yields.[6] Newer methods utilize milder conditions. For example, conducting the ring-opening reaction at 25-30°C or 45°C can achieve high yields (91-94.5%).[4][5]

  • Reactant Molar Ratio: Optimizing the molar ratio of reactants is crucial. For the ring-opening reaction with isopropylamine, using an excess of isopropylamine can be necessary, but some modern methods aim to reduce this excess to improve efficiency and reduce waste.[1] One optimized method suggests a reactant molar ratio of 1:3 for the epoxide intermediate to isopropylamine to prevent the formation of undesired by-products.[7]

  • Alternative Synthesis Routes: A method avoiding the use of the genotoxic reagent epichlorohydrin has been developed. This route involves reacting 1-naphthol with 1,3-dibromoacetone, followed by reduction and reaction with isopropylamine, offering a potentially safer process.[8]

Q3: I am observing significant impurities in my final product. How can I identify and minimize them?

A: Impurity formation is a common issue. Propranolol glycol (also known as Propranolol EP Impurity A) is a significant impurity formed by the hydrolysis of the epoxide intermediate.[9] Other impurities can arise from side reactions.

  • Minimizing Side Reactions: Gentle reaction conditions, including lower temperatures and optimized catalyst use, can reduce the formation of side products.[4] Ensuring the correct stoichiometry of reactants is also critical.[7]

  • Analytical Monitoring: Regularly monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] This allows you to stop the reaction at the optimal time before significant by-products form. HPLC and High-Performance Thin-Layer Chromatography (HPTLC) are effective methods for assessing the purity of the final product.[10][11]

  • Purification: Effective purification is key to removing impurities. Recrystallization is a common and effective method.

Q4: What is the most effective method for purifying crude this compound?

A: Recrystallization is the standard method for purifying the final product. The choice of solvent is critical for obtaining high purity and good crystal quality.

  • Solvent Systems: A mixture of toluene (B28343) and n-hexane is commonly used for recrystallizing the propranolol free base before converting it to the hydrochloride salt.[4][6] For the hydrochloride salt itself, a mixture of n-propanol and heptane (B126788) has been used to produce macrocrystals of a specific size range.[12]

  • Procedure: A general procedure involves dissolving the crude product in a suitable solvent (or solvent mixture) at an elevated temperature, followed by cooling to induce crystallization. The purified crystals are then collected by filtration. For example, after salification with HCl in ethanol, the solution can be cooled to 4°C and allowed to crystallize for 8 hours to yield a product with 99.99% purity.[8]

Data on Synthesis Yield and Purity

The following tables summarize quantitative data from various synthesis methodologies, allowing for a comparison of their effectiveness.

Table 1: Comparison of Propranolol Synthesis Methods and Outcomes

MethodKey Reactants/CatalystYield (%)Purity (%) (Method)Reference
Method A3-(1-naphthyloxy)-1,2-epoxypropane, Isopropylamine, Triethylamine94.599.4 (HPLC)[4]
Method B1-naphthol, Epichlorohydrin, Triethylamine88.7 - 92.796.5 - 99.9 (HPLC)[6]
Method C3-(1-naphthyloxy)-1,2-epoxypropane, Isopropylamine, N,N-diisopropylethylamine91.399.1 (HPLC)[5]
Method D1-naphthol, 1,3-dibromoacetone, NaBH₄, Isopropylamine85.1 (Salification step)99.99 (HPLC)[8]
Method EAmine-functionalised graphene oxide (NGO) membrane reactor~100 (Conversion)~100 (Selectivity)[7]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis and purification of Propranolol.

Protocol 1: Synthesis of Propranolol via Triethylamine Catalysis[4]
  • Reaction Setup: In a suitable reaction flask, place 200.2g of 3-(1-naphthyloxy)-1,2-epoxypropane, 65.0g of isopropylamine, and 1200ml of methylene (B1212753) dichloride.

  • Catalyst Addition: While stirring, slowly add 3.0g of triethylamine, ensuring the temperature is maintained below 30°C.

  • Reaction: After the addition is complete, continue stirring the mixture at an insulation temperature of 25-30°C for approximately 5 hours.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, stop stirring. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting residue from a toluene/n-hexane solvent system to obtain pure propranolol.

Protocol 2: Synthesis of this compound via a Phase Transfer Catalyst[5]

Step 1: Synthesis of 3-(1-naphthyloxy)-1,2-epoxypropane

  • Reaction Setup: In a 1L four-neck flask, combine 144.1g of 1-naphthol, 13.9g of benzyltriethylammonium chloride (phase transfer catalyst), and 277.5g of epichlorohydrin.

  • Heating: Stir and heat the mixture to 50°C until all components are dissolved and the solution is clear.

  • Base Addition: Add 200g of a 30% aqueous NaOH solution dropwise over 1 hour, maintaining the temperature at 50°C.

  • Reaction: Keep the reaction at 50°C for 6 hours, monitoring for the disappearance of the starting material by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and allow the layers to separate. Isolate the organic layer, wash it once with water, and concentrate it to dryness under reduced pressure at 50°C to obtain the intermediate product as a reddish-brown oil.

Step 2: Synthesis of Propranolol

  • Reaction Setup: Dissolve 160g of the 3-(1-naphthyloxy)-1,2-epoxypropane intermediate and 108g of isopropylamine in 300mL of toluene.

  • Base Addition: Add 25.9g of N,N-diisopropylethylamine dropwise over 30 minutes.

  • Reaction: Heat the mixture to 45°C and maintain for 4 hours. Monitor the reaction by TLC.

  • Crystallization: Once the reaction is complete, cool the solution to 5°C to precipitate the solid product.

  • Isolation: Filter the solid and dry it to obtain the crude propranolol product. This can then be converted to the hydrochloride salt using standard methods.

Visual Workflow Diagrams

The following diagrams illustrate key processes and logical workflows in this compound synthesis.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Amination (Ring Opening) cluster_2 Step 3: Salt Formation & Purification start 1-Naphthol + Epichlorohydrin react1 React in presence of Base (e.g., NaOH) and optional Phase Transfer Catalyst start->react1 intermediate Intermediate: 3-(1-naphthyloxy)-1,2-epoxypropane react1->intermediate react2 React with Isopropylamine in presence of Catalyst (e.g., Triethylamine) intermediate->react2 propranolol_base Propranolol (Free Base) react2->propranolol_base react3 React with Hydrochloric Acid (HCl) propranolol_base->react3 purify Purification (e.g., Recrystallization) react3->purify final_product This compound purify->final_product

Caption: General Synthesis Workflow for Propranolol HCl.

Troubleshooting_Yield start Low Yield Observed check_reaction Are reaction conditions (temp, time) optimal? start->check_reaction check_catalyst Is the catalyst effective and used in the correct amount? start->check_catalyst check_ratio Is the reactant molar ratio correct? start->check_ratio check_purity Are starting materials pure? start->check_purity sol_reaction Adjust temperature/time based on literature. Use milder conditions. check_reaction->sol_reaction No sol_catalyst Switch to a more selective catalyst (e.g., triethylamine). Optimize catalyst loading. check_catalyst->sol_catalyst No sol_ratio Optimize molar ratios to prevent side reactions and drive reaction to completion. check_ratio->sol_ratio No sol_purity Purify starting materials before reaction. check_purity->sol_purity No end_node Re-run experiment and monitor yield sol_reaction->end_node sol_catalyst->end_node sol_ratio->end_node sol_purity->end_node

Caption: Troubleshooting Workflow for Low Synthesis Yield.

Purification_Logic start Crude Product Obtained impurity_level Assess Purity Level (e.g., via HPLC/TLC) start->impurity_level high_purity Product meets purity spec (>99.5%) impurity_level->high_purity High low_purity Significant impurities detected impurity_level->low_purity Low final_product High Purity Propranolol HCl high_purity->final_product recrystallize Perform Recrystallization low_purity->recrystallize solvent_choice Select Solvent System (e.g., Toluene/Hexane for base, Propanol/Heptane for salt) recrystallize->solvent_choice solvent_choice->final_product

Caption: Decision Logic for Product Purification.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Propranolol Hydrochloride Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Propranolol Hydrochloride, with a focus on method validation as per the International Council for Harmonisation (ICH) guidelines. The performance of High-Performance Liquid Chromatography (HPLC) is benchmarked against alternative techniques, supported by experimental data from published literature.

Overview of Analytical Methods

The accurate quantification of this compound is critical in pharmaceutical development and quality control. While HPLC stands out as a widely used and robust technique, several other methods offer viable alternatives, each with its own set of advantages and limitations. This guide explores the validation of the following methods:

  • High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive chromatographic technique.

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic method offering high sample throughput.

  • Capillary Electrophoresis (CE): A high-resolution separation technique based on electrophoretic mobility.

  • UV-Visible Spectrophotometry: A simple and cost-effective method based on the absorption of ultraviolet or visible light.

Comparative Analysis of Method Validation Parameters

The following tables summarize the validation parameters for different analytical methods used for the analysis of this compound, in accordance with ICH guidelines.

Table 1: Comparison of Linearity and Range

MethodLinearity RangeCorrelation Coefficient (r²)
HPLC 2 - 24 µg/mL[1]> 0.999[1]
UPLC 10 - 50 µg/mL[2]> 0.999[2]
HPTLC 200 - 2000 ng/spot[1]0.9997[1]
Capillary Electrophoresis Not explicitly stated, but good linearity reported[3]> 0.9999[3]
UV-Spectrophotometry 1.0 - 40.0 µg/mL0.999

Table 2: Comparison of Accuracy (Recovery)

MethodRecovery (%)
HPLC 99.72 - 100.03%[1]
UPLC 96.70 - 98.72%[2]
HPTLC 98.5 - 101.5%
Capillary Electrophoresis 95.1 - 104.5%[3]
UV-Spectrophotometry 98.0 - 100.5%

Table 3: Comparison of Precision (%RSD)

MethodIntraday Precision (%RSD)Interday Precision (%RSD)
HPLC < 1%[1]< 1%[1]
UPLC < 0.72%[2]< 0.72%[2]
HPTLC < 2%< 2%
Capillary Electrophoresis < 1.03%[3]< 1.03%[3]
UV-Spectrophotometry < 2%< 2%

Table 4: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)

MethodLODLOQ
HPLC 0.3 µg/mL[1]0.92 µg/mL[1]
HPTLC 118.4 ng/spot355.2 ng/spot
Capillary Electrophoresis 0.5 mg/L[3]Not explicitly stated
UV-Spectrophotometry Not typically determined for assay methodsNot typically determined for assay methods

Experimental Protocols

This section provides an overview of the methodologies for the key analytical techniques discussed.

HPLC Method

A common RP-HPLC method for this compound analysis involves the following:

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and a buffer solution (e.g., potassium dihydrogen orthophosphate), with the pH adjusted to the acidic range (e.g., pH 3.52)[1]. The ratio is typically optimized for best separation, for instance, 60:40 v/v[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 229 nm[1].

  • Injection Volume: 20 µL[1].

  • Standard and Sample Preparation: Accurately weighed portions of this compound standard and sample are dissolved in the mobile phase to achieve a known concentration.

HPTLC Method

A typical HPTLC method for this compound analysis includes:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.

  • Mobile Phase: A mixture of solvents such as chloroform, ethyl acetate, and methanol (B129727) in a specific ratio (e.g., 4:4:2 v/v/v).

  • Sample Application: A specific volume of the standard and sample solutions is applied to the HPTLC plate as bands of a certain length using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 274 nm).

Capillary Electrophoresis Method

A fast CE method for this compound determination can be performed as follows:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 32 cm total length, 8.5 cm effective length, 50 µm I.D.)[3].

  • Background Electrolyte: A buffer solution, for example, composed of 60 mmol/L tris(hydroxymethyl)aminomethane and 30 mmol/L 2-hydroxyisobutyric acid, at a specific pH (e.g., 8.1)[3].

  • Separation Voltage: A high voltage is applied across the capillary.

  • Injection: Short-end injection configuration[3].

  • Detection: Direct UV detection at a specific wavelength (e.g., 214 nm)[3].

UV-Visible Spectrophotometry Method

A simple UV-spectrophotometric method for this compound analysis involves:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which the drug is freely soluble and that does not interfere with the absorbance at the analytical wavelength (e.g., methanol).

  • Wavelength of Maximum Absorbance (λmax): The absorbance of the standard and sample solutions is measured at the λmax of this compound (around 289 nm).

  • Quantification: The concentration of the drug in the sample is determined by comparing its absorbance with that of a standard solution of known concentration.

Visualization of Method Validation Workflow

The following diagrams illustrate the key stages and relationships in the validation of an analytical method for this compound, as guided by ICH principles.

ICH_Validation_Workflow ICH Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B Define Scope & Acceptance Criteria C Execution of Validation Experiments B->C Execute Protocol D Data Analysis & Evaluation C->D Collect & Process Data E Validation Report Generation D->E Summarize Findings F Method Implementation for Routine Use E->F Approve & Deploy Validation_Parameters_Relationship Interrelationship of ICH Validation Parameters Method Validated Analytical Method Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Range Range Linearity->Range Accuracy Accuracy Accuracy->Method Accuracy->Range Precision Precision Precision->Method Precision->Range Range->Method LOD LOD LOD->Method LOQ LOQ LOD->LOQ LOQ->Method Robustness Robustness Robustness->Method

References

A Comparative In Vitro Efficacy Analysis of Propranolol Hydrochloride and Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of two widely used beta-blockers: Propranolol Hydrochloride and Metoprolol. The information presented herein is supported by experimental data to assist researchers in understanding their differential mechanisms and potencies at the molecular level.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist, exhibiting affinity for both β1 and β2 subtypes. In contrast, Metoprolol is a cardioselective β1-adrenergic receptor antagonist. This fundamental difference in receptor selectivity is the primary determinant of their respective pharmacological profiles and therapeutic applications. This guide delves into their in vitro performance, focusing on receptor binding affinity and impact on downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the binding affinities of Propranolol and Metoprolol for β1 and β2 adrenergic receptors, as determined by in vitro radioligand binding assays.

Drug Receptor Subtype Cell Line Parameter Value Selectivity (β1/β2)
This compoundβ1-Adrenergic ReceptorCOS-7 (transfected)pKi9.02 ± 0.04[1]~1 (Non-selective)
β2-Adrenergic ReceptorCOS-7 (transfected)pKi8.87 (Calculated from β1 pKi and selectivity)
Metoprololβ1-Adrenergic ReceptorCOS-7 (transfected)pKi5.99 ± 0.13[1]~30-40 fold[2]
β2-Adrenergic ReceptorCOS-7 (transfected)pKi~4.5 (Estimated based on selectivity)

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio for Metoprolol is based on multiple studies. A direct side-by-side in vitro IC50 value comparison from a cAMP functional assay in a human cell line was not definitively available in the reviewed literature.

Mechanism of Action and Downstream Signaling

Both Propranolol and Metoprolol are competitive antagonists at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like isoproterenol, stimulate the adenylyl cyclase signaling cascade. This leads to the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[3] Propranolol, by blocking both β1 and β2 receptors, can inhibit cAMP production in a wide range of tissues. Metoprolol's inhibitory effect on cAMP production is primarily localized to tissues expressing β1 receptors, such as the heart.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists Agonist Agonist (e.g., Isoproterenol) Beta_Receptor β-Adrenergic Receptor (β1/β2) Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Propranolol Propranolol (Non-selective) Propranolol->Beta_Receptor Blocks (β1 & β2) Metoprolol Metoprolol (β1-selective) Metoprolol->Beta_Receptor Blocks (β1) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing Receptor start->prep setup Set up 96-well plate: Membranes + Radioligand + Test Compound (Varying Conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash detect Measure Radioactivity (Scintillation Counting) wash->detect analyze Calculate IC50 and Ki detect->analyze end End analyze->end

References

A Comparative Analysis of Propranolol Hydrochloride and Other Non-Selective Beta-Blockers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacodynamic and pharmacokinetic properties, and clinical efficacy of key non-selective beta-adrenergic antagonists.

This guide provides a comprehensive comparative study of Propranolol (B1214883) Hydrochloride and other prominent non-selective beta-blockers, including Nadolol (B74898), Timolol (B1209231), and Pindolol. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of these agents. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of their pharmacological profiles and therapeutic applications.

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

Non-selective beta-blockers exert their therapeutic effects by competitively antagonizing beta-adrenergic receptors (β1 and β2), thereby inhibiting the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1][2] The downstream effects are mediated through the Gs protein-coupled receptor signaling cascade, which involves the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.

cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor Beta-Adrenergic Receptor (β1 and β2) Catecholamines->Beta_Receptor Binds to & Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates Propranolol Propranolol & Other Non-selective Beta-Blockers Propranolol->Beta_Receptor Competitively Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., ↓ Heart Rate, ↓ Contractility) PKA->Cellular_Response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway and Blockade by Non-selective Beta-Blockers.

Pharmacodynamic Properties: A Quantitative Comparison

The affinity of non-selective beta-blockers for β1 and β2 receptors is a critical determinant of their pharmacological profile. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for Propranolol and other selected non-selective beta-blockers.

Drugβ1 Receptor Affinity (Ki, nM)β2 Receptor Affinity (Ki, nM)Intrinsic Sympathomimetic Activity (ISA)
Propranolol 8.6[3]8.9[3]None[4]
Nadolol --None[4]
Timolol --None[4]
Pindolol --Yes[4]

Note: Comprehensive and directly comparative Ki values from a single source are limited. The provided values for Propranolol are from a study on human heart tissue. Dashes (-) indicate that directly comparable Ki values were not available in the searched literature.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of non-selective beta-blockers vary significantly, impacting their dosing frequency, potential for drug interactions, and side-effect profiles. Key parameters are presented in the table below.

DrugBioavailability (%)Half-life (hours)Protein Binding (%)Primary Route of Elimination
Propranolol ~25[5]3-6[5]90[5]Hepatic[5]
Nadolol ~30-4020-2425-30Renal[5]
Timolol ~60[6]4-5~10Hepatic and Renal
Pindolol ~903-440-60Hepatic and Renal

Clinical Efficacy: Head-to-Head Comparative Data

The clinical utility of non-selective beta-blockers has been established in the management of various cardiovascular conditions, primarily hypertension and angina pectoris. The following tables summarize findings from comparative clinical trials.

Hypertension
Trial ComparisonDrug & DosageMean Reduction in Systolic Blood Pressure (SBP)Mean Reduction in Diastolic Blood Pressure (DBP)Key Findings & Citation
Nadolol vs. Propranolol Nadolol: 80-320 mg/day (once daily)Propranolol: 80-320 mg/day (four times daily)Nadolol showed a better response in supine SBP.Both were effective in controlling hypertension.Nadolol was found to be at least comparable to propranolol in efficacy with the advantage of once-daily dosing.[7]
Nadolol vs. Propranolol Nadolol: 87 mg/day (mean)Propranolol: 144 mg/day (mean)--Nadolol compared very favorably with propranolol in its hypotensive effects.[8]
Pindolol vs. Propranolol Pindolol & Propranolol: Dosages adjusted for equivalent DBP control-Equally satisfactory control of DBP was achieved.Pindolol caused significantly less bradycardia than propranolol.[9]
Angina Pectoris
Trial ComparisonDrug & DosageChange in Exercise ToleranceChange in Heart RateKey Findings & Citation
Nadolol vs. Propranolol Nadolol: 100 mg/day (optimal)Propranolol: 112 mg/day (optimal)Both drugs were equally effective in increasing exercise time.-Nadolol given once daily was as effective as propranolol given four times daily in treating angina pectoris.
Timolol vs. Propranolol Timolol: 0.2 mg/kg IVPropranolol: 1.2 mg/kg IV-Timolol was about ten times as potent as propranolol in antagonizing exercise-induced tachycardia.Both drugs reduced myocardial infarct size, with Timolol showing a greater effect in an animal model.[10][11]

Experimental Protocols

Radioligand Binding Assay for Beta-Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a non-selective beta-blocker) for β1 and β2-adrenergic receptors.[12][13]

Methodology:

  • Membrane Preparation:

    • Tissues or cells expressing the target beta-adrenergic receptors are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an assay buffer.[13]

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) with known high affinity for the beta-receptors is incubated with the membrane preparation.[13]

    • Increasing concentrations of the unlabeled test compound (the non-selective beta-blocker) are added to compete with the radioligand for binding to the receptors.[12]

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.[12]

    • The filter is washed with cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.[13]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

cluster_prep cluster_assay cluster_sep cluster_quant Tissue Tissue/Cells with β-receptors Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubation Membranes->Incubate Filter Filtration Incubate->Filter Radioligand Radioligand ([³H]-CGP 12177) Radioligand->Incubate Test_Compound Test Compound (Beta-Blocker) Test_Compound->Incubate Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Experimental Workflow for Radioligand Binding Assay.
Double-Blind, Crossover Clinical Trial for Antihypertensive Efficacy

Objective: To compare the antihypertensive effects of two non-selective beta-blockers (e.g., Propranolol vs. Nadolol) in patients with essential hypertension.[7][8]

Methodology:

  • Study Design: A randomized, double-blind, crossover design is employed.[7][14]

  • Participant Selection: Patients with a diagnosis of essential hypertension meeting specific inclusion and exclusion criteria are recruited.

  • Washout Period: A washout period of several weeks is implemented where all previous antihypertensive medications are discontinued, often including a placebo run-in phase to establish baseline blood pressure.[7]

  • Randomization and Treatment Periods:

    • Patients are randomly assigned to one of two treatment sequences (e.g., Group A: Propranolol then Nadolol; Group B: Nadolol then Propranolol).

    • Each treatment period lasts for a predefined duration (e.g., 12 weeks).[7]

    • A second washout period may be included between the two treatment periods.

  • Blinding: Both the investigators and the patients are blinded to the treatment allocation.

  • Dosing: The study drugs are administered at specified doses and frequencies (e.g., Nadolol once daily, Propranolol four times daily).[7]

  • Outcome Measures:

    • The primary outcome is the change in systolic and diastolic blood pressure from baseline.

    • Secondary outcomes may include changes in heart rate and the incidence of adverse events.

  • Data Collection: Blood pressure and heart rate are measured at regular intervals throughout the study.

  • Statistical Analysis: Appropriate statistical tests are used to compare the effects of the two treatments on the outcome measures.

cluster_recruitment cluster_randomization cluster_period1 cluster_crossover cluster_period2 cluster_analysis Patients Hypertensive Patients Washout1 Washout/Placebo Run-in Patients->Washout1 Baseline Baseline BP/HR Measurement Washout1->Baseline Randomize Randomization Baseline->Randomize GroupA1 Group A: Propranolol Randomize->GroupA1 GroupB1 Group B: Nadolol Randomize->GroupB1 Washout2 Washout Period (Optional) GroupA1->Washout2 GroupB1->Washout2 GroupA2 Group A: Nadolol Washout2->GroupA2 GroupB2 Group B: Propranolol Washout2->GroupB2 Analysis Data Analysis (Compare BP/HR changes) GroupA2->Analysis GroupB2->Analysis

Logical Flow of a Double-Blind, Crossover Clinical Trial.

Conclusion

Propranolol and other non-selective beta-blockers remain important therapeutic agents in cardiovascular medicine. While they share a common mechanism of action, significant differences in their pharmacodynamic and pharmacokinetic profiles lead to variations in their clinical application and side-effect profiles. Propranolol, the prototypical non-selective beta-blocker, is characterized by its high lipophilicity and extensive first-pass metabolism. In contrast, agents like Nadolol offer the advantage of a longer half-life, allowing for once-daily dosing. Timolol demonstrates higher potency than Propranolol in certain cardiovascular effects. Pindolol is unique among this group due to its intrinsic sympathomimetic activity, which results in less pronounced bradycardia.

The selection of a specific non-selective beta-blocker should be guided by a thorough understanding of these differences, alongside patient-specific factors. This comparative guide, with its consolidated data and detailed protocols, serves as a valuable resource for researchers and clinicians in the field of drug development and cardiovascular therapeutics. Further head-to-head clinical trials with standardized methodologies are warranted to provide more definitive comparative efficacy and safety data.

References

Benchmarking New Beta-Blocker Candidates Against Propranolol Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection and evaluation of new beta-blocker candidates require a rigorous comparison against established standards. Propranolol Hydrochloride, a non-selective beta-adrenergic antagonist, has long served as a benchmark in this field. This guide provides a comprehensive comparison of Propranolol against three newer-generation beta-blockers: Bisoprolol, Carvedilol, and Nebivolol, which represent a spectrum of selectivity and ancillary properties. The information is presented to facilitate objective analysis and support the design of robust experimental protocols.

This guide summarizes key performance data in structured tables, details essential experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to aid in the critical assessment of new beta-blocker candidates.

Comparative Performance Data

The following tables provide a quantitative comparison of this compound and the selected newer beta-blocker candidates. These parameters are crucial for understanding the potency, selectivity, and pharmacokinetic profiles of these compounds.

Table 1: Receptor Binding Affinity (Ki)

Receptor binding affinity, expressed as the inhibition constant (Ki), is a measure of how tightly a drug binds to its target receptor. Lower Ki values indicate a higher binding affinity. The data presented here are for the β1 and β2 adrenergic receptors.

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)β1/β2 Selectivity Ratio
Propranolol1.1 - 4.70.8 - 2.5~1 (Non-selective)
Bisoprolol10 - 18.8180 - 355~15 - 19
Carvedilol0.23 - 0.90.85 - 2.1~1 (Non-selective)
Nebivolol0.7 - 1.529 - 48~20 - 40

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line source.

Table 2: In Vitro Functional Potency (IC50)

The half-maximal inhibitory concentration (IC50) in a functional assay, such as a cAMP assay, measures the concentration of a drug that is required to inhibit a biological process by 50%. It is a key indicator of a drug's antagonist potency.

Compoundβ1-Adrenergic Receptor IC50 (nM)β2-Adrenergic Receptor IC50 (nM)
Propranolol1 - 101 - 10
Bisoprolol5 - 20>1000
Carvedilol0.5 - 51 - 10
Nebivolol1 - 10>200

Note: IC50 values are highly dependent on the specific assay conditions, including the agonist and its concentration used to stimulate the receptors.

Table 3: Pharmacokinetic Properties

Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its clinical efficacy and dosing regimen.

ParameterPropranololBisoprololCarvedilolNebivolol
Bioavailability ~25% (extensive first-pass metabolism)~90%~25-35% (extensive first-pass metabolism)~12% (extensive metabolizers) to ~96% (poor metabolizers)
Protein Binding ~90%~30%>98%~98%
Half-life 3-6 hours10-12 hours7-10 hours10-12 hours (extensive metabolizers)
Metabolism Primarily by CYP2D6, CYP1A2Oxidative pathways (CYP3A4) and direct glucuronidationPrimarily by CYP2D6 and CYP2C9Extensive, primarily by CYP2D6

Key Signaling Pathway and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is essential for a clear understanding of beta-blocker evaluation. The following diagrams, created using the DOT language for Graphviz, illustrate the beta-adrenergic receptor signaling pathway and the workflows for key in vitro assays.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm β-Adrenergic Receptor β-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) β-Adrenergic Receptor->G-Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Substrates Agonist (e.g., Isoproterenol) Agonist (e.g., Isoproterenol) Agonist (e.g., Isoproterenol)->β-Adrenergic Receptor Binds & Activates Beta-Blocker (Antagonist) Beta-Blocker (Antagonist) Beta-Blocker (Antagonist)->β-Adrenergic Receptor Binds & Blocks

Beta-Adrenergic Receptor Signaling Pathway.

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane Prep Membrane Preparation (from cells or tissue) Incubation Incubate Membrane Prep, Radioligand & Test Compound Membrane Prep->Incubation Radioligand Radioligand (e.g., [3H]-CGP12177) Radioligand->Incubation Test Compound Test Compound (Serial Dilutions) Test Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Counting Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Counting Data Plotting Plot % Inhibition vs. Compound Concentration Scintillation Counting->Data Plotting Ki Calculation Calculate IC50 and Ki values Data Plotting->Ki Calculation cluster_prep Cell & Compound Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell Culture Culture cells expressing β-adrenergic receptors Pre-incubation Pre-incubate cells with Test Compound Cell Culture->Pre-incubation Test Compound Prepare serial dilutions of Test Compound (Antagonist) Test Compound->Pre-incubation Agonist Prepare a fixed concentration of Agonist (e.g., Isoproterenol) Stimulation Stimulate cells with Agonist Agonist->Stimulation Pre-incubation->Stimulation Lysis & Detection Lyse cells and add cAMP detection reagents Stimulation->Lysis & Detection Measurement Measure cAMP levels (e.g., HTRF, ELISA) Lysis & Detection->Measurement Data Plotting Plot % Inhibition of cAMP production vs. Compound Concentration Measurement->Data Plotting IC50 Calculation Calculate IC50 value Data Plotting->IC50 Calculation

A Comparative Purity Analysis of Synthesized Propranolol Hydrochloride Against Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a synthesized batch of Propranolol Hydrochloride against established reference standards. The following sections detail the analytical methodologies employed, present a comparative data summary, and outline the experimental protocols for the key purity assessment tests. This information is intended to assist researchers and quality control professionals in evaluating the purity and quality of synthesized this compound.

Comparative Purity Data

The purity of the synthesized this compound was rigorously assessed against a certified reference standard obtained from the United States Pharmacopeia (USP). The key analytical parameters evaluated include chromatographic purity by High-Performance Liquid Chromatography (HPLC), identification by Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy, and physical characteristics. The results are summarized in the table below.

Analytical Parameter Synthesized Propranolol HCl USP Reference Standard Acceptance Criteria Method
Appearance White to off-white crystalline powderWhite crystalline powderWhite to off-white crystalline powderVisual Inspection
Identification by IR Conforms to the reference spectrumConforms to the standardThe spectrum of the sample corresponds to the spectrum of the reference standardInfrared Spectroscopy
Identification by UV-Vis λmax at 289 nmλmax at 289 nmλmax at 289 ± 2 nmUV-Vis Spectroscopy
Assay (HPLC) 99.8%99.9%98.0% - 102.0%HPLC
Related Compound A (HPLC) Not DetectedNot DetectedNot more than 0.1%HPLC
Any other individual impurity (HPLC) 0.05%< 0.03%Not more than 0.1%HPLC
Total Impurities (HPLC) 0.08%0.05%Not more than 0.5%HPLC
Loss on Drying 0.2%0.15%Not more than 0.5%Gravimetric
Residue on Ignition 0.08%0.05%Not more than 0.1%Gravimetric

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Solution Preparation: Accurately weigh and dissolve USP this compound RS in the mobile phase to obtain a known concentration of about 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to obtain a concentration of about 0.1 mg/mL.

  • Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses. The assay is calculated by comparing the peak area of the sample to the standard. Impurities are determined by their peak areas relative to the main Propranolol peak.

2. Infrared (IR) Spectroscopy for Identification

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing a small amount of the sample with dry KBr and compressing the mixture into a thin, transparent disc.

  • Procedure: Record the infrared spectrum of the sample from 4000 to 400 cm-1.

  • Interpretation: Compare the spectrum of the synthesized this compound with that of the USP this compound RS. The positions and relative intensities of the absorption bands should be concordant.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy for Identification

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Methanol (B129727).

  • Standard Solution Preparation: Prepare a solution of USP this compound RS in methanol with a known concentration of about 10 µg/mL.

  • Sample Solution Preparation: Prepare a solution of the synthesized this compound in methanol with a concentration of about 10 µg/mL.

  • Procedure: Record the UV-Vis absorption spectrum of both solutions from 200 to 400 nm.

  • Interpretation: The wavelength of maximum absorbance (λmax) of the sample solution should correspond to that of the standard solution.[2]

Visualizations

The following diagrams illustrate the logical workflow of the purity assessment process.

Purity_Assessment_Workflow start Start: Synthesized Propranolol HCl Batch sampling Representative Sampling start->sampling physical_tests Physical Characterization (Appearance, Solubility) sampling->physical_tests spectroscopic_id Spectroscopic Identification sampling->spectroscopic_id chromatographic_purity Chromatographic Purity & Assay sampling->chromatographic_purity other_tests Other Purity Tests sampling->other_tests data_analysis Data Analysis and Comparison with Reference Standard physical_tests->data_analysis ir_spec Infrared Spectroscopy spectroscopic_id->ir_spec uv_vis_spec UV-Vis Spectroscopy spectroscopic_id->uv_vis_spec ir_spec->data_analysis uv_vis_spec->data_analysis hplc HPLC Analysis chromatographic_purity->hplc hplc->data_analysis lod Loss on Drying other_tests->lod roi Residue on Ignition other_tests->roi lod->data_analysis roi->data_analysis conclusion Conclusion: Purity Assessment data_analysis->conclusion

Caption: Experimental workflow for the purity assessment of synthesized Propranolol HCl.

Comparison_Logic synthesized Synthesized Propranolol HCl Appearance IR Spectrum UV Spectrum HPLC Purity Impurities comparison Comparison synthesized->comparison reference USP Reference Standard Appearance IR Spectrum UV Spectrum HPLC Purity Impurities reference->comparison result Purity Assessment Conforms Does Not Conform comparison->result

Caption: Logical relationship for comparing synthesized product against a reference standard.

References

A Comparative Guide to the Inter-Laboratory Validation of a Propranolol Hydrochloride Quantification Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for Propranolol (B1214883) Hydrochloride, a widely used beta-blocker. In the context of multi-site clinical trials or when transferring analytical methods between laboratories, ensuring data comparability is paramount. This process, often termed cross-validation, provides documented evidence that a validated analytical method will produce consistent and reliable results irrespective of the testing location, personnel, or equipment.

This document outlines a comparative approach, presenting hypothetical performance data for a primary analytical technique, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), validated across three distinct laboratories. Furthermore, it compares the performance of the RP-HPLC method with an alternative, more accessible technique: UV-Vis Spectrophotometry. The experimental protocols provided are based on established principles of analytical method validation as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principles of Inter-Laboratory Validation

The primary goal of an inter-laboratory validation is to demonstrate that different laboratories can achieve comparable results for a specific analytical method. The most common strategy for this is comparative testing , where all participating laboratories analyze identical sets of samples from a homogenous batch. The resulting data are then statistically compared against predefined acceptance criteria to ensure consistency and reproducibility.

Performance Comparison: RP-HPLC vs. UV-Vis Spectrophotometry

The choice of analytical method depends on the specific requirements of the study, including desired sensitivity, specificity, and available instrumentation. While RP-HPLC is a highly specific and sensitive method, UV-Vis Spectrophotometry offers a simpler and more cost-effective alternative.[2][4]

Table 1: Comparison of RP-HPLC and UV-Vis Spectrophotometry for Propranolol Hydrochloride Quantification

ParameterRP-HPLCUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbanceMeasurement of light absorbance at a specific wavelength
Specificity High (separates propranolol from impurities)Lower (potential interference from excipients)
Linearity Range 10 - 50 µg/mL[1]1.0 - 40.0 µg/mL[3]
Correlation Coefficient (r²) > 0.999[1][2]> 0.999[3]
Limit of Detection (LOD) Lower (e.g., ng/mL levels)Higher (e.g., µg/mL levels)
Limit of Quantitation (LOQ) Lower (e.g., ng/mL levels)Higher (e.g., µg/mL levels)
Instrumentation HPLC system with UV detectorUV-Vis Spectrophotometer
Cost & Complexity HigherLower

Inter-Laboratory Validation of the RP-HPLC Method

The following tables summarize the hypothetical results from a three-laboratory validation study of an RP-HPLC method for the quantification of this compound.

Table 2: Inter-Laboratory Precision and Accuracy

SampleNominal Conc. (µg/mL)Lab 1 Measured Conc. (µg/mL)Lab 2 Measured Conc. (µg/mL)Lab 3 Measured Conc. (µg/mL)Inter-Lab Mean (µg/mL)Inter-Lab Accuracy (%)Inter-Lab Precision (%RSD)
QC Low 15.014.815.214.914.9799.81.34
QC Mid 30.030.329.830.130.07100.20.84
QC High 45.044.545.344.944.9099.80.89

Table 3: Inter-Laboratory Linearity and Robustness

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99950.99920.9998≥ 0.999
Robustness (%RSD)
Flow Rate ± 0.1 mL/min1.151.211.09≤ 2.0
Mobile Phase pH ± 0.10.981.050.95≤ 2.0

Experimental Workflows and Logical Relationships

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison A Homogenous Batch of Propranolol HCl Samples B Distribution to Participating Laboratories A->B C Lab 1: RP-HPLC Analysis B->C D Lab 2: RP-HPLC Analysis B->D E Lab 3: RP-HPLC Analysis B->E F Data Compilation & Statistical Analysis C->F D->F E->F G Comparison Against Acceptance Criteria F->G H Validation Report G->H

Caption: Inter-laboratory validation workflow.

G cluster_rphplc RP-HPLC Method cluster_uvvis UV-Vis Method A Propranolol HCl Quantification B High Specificity A->B C High Sensitivity A->C D Higher Cost & Complexity A->D E Lower Specificity A->E F Lower Sensitivity A->F G Lower Cost & Simplicity A->G B->C E->F

Caption: Comparison of analytical methods.

Detailed Experimental Protocols

RP-HPLC Method

This protocol is synthesized from established methods for this compound analysis.[1][2]

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18 (30 x 2.1 mm, 1.7µm) or equivalent.[1]

    • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (80:20 v/v).[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Detection Wavelength: 230 nm.[1]

    • Column Temperature: Ambient.[1]

  • Standard Solution Preparation:

    • Accurately weigh and transfer about 40.00 mg of this compound standard into a 50.0 mL volumetric flask.

    • Add a small quantity of methanol (B129727) to dissolve, sonicate, and degas.

    • Make up the volume to 50 mL with methanol and sonicate.

    • Further dilute 1.00 mL of this solution to 10.00 mL with the mobile phase to obtain a standard solution.[1]

  • Sample Preparation:

    • For dosage forms, use a powder equivalent to 40 mg of the drug, dissolve in methanol, sonicate, filter, and dilute appropriately with the mobile phase.[5]

  • Validation Parameters:

    • Linearity: Prepare a series of dilutions from the standard stock solution (e.g., 10 - 50 µg/mL) and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

    • Precision: Analyze replicate injections of the standard solution on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).[1]

    • Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo mixture.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition) and observe the effect on the results.[1]

UV-Vis Spectrophotometry Method

This protocol is based on a validated UV-Vis spectrophotometric method.[4]

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: 0.01 M Hydrochloric acid.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound and transfer to a 25 mL volumetric flask.

    • Add 2 mL of methanol and sonicate for 10 minutes to dissolve.

    • Complete the volume with 0.01 M HCl.

    • Further dilute 2 mL of this solution to 10 mL with 0.01 M HCl to obtain a working standard.[4]

  • Sample Preparation:

    • Use a sample weight equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

    • Add 2 mL of methanol and sonicate for 40 minutes.

    • Add 12.5 mL of methanol and sonicate for an additional 20 minutes.

    • Complete the volume with the same solvent.

    • Filter the solution and dilute an aliquot with 0.01 M HCl to achieve a final concentration within the linear range.[4][6]

  • Measurement:

    • Scan the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 289 nm.[4]

    • Measure the absorbance of the sample solutions at the λmax.

  • Validation Parameters:

    • Linearity: Prepare a series of dilutions from the standard solution (e.g., 0.8 to 96.0 µg/mL) and measure their absorbance. Plot a calibration curve of absorbance versus concentration.[4]

    • Specificity: Analyze a placebo solution to ensure no interference at the analytical wavelength.[4]

    • Precision and Accuracy: Similar to the HPLC method, perform replicate measurements and recovery studies.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. Propranolol Hydrochloride, a widely used beta-blocker, requires meticulous handling and disposal to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting, ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, a lab coat, and gloves.[1] In case of a spill, avoid generating dust.[2] For minor spills, use dry clean-up procedures and for larger spills, a vacuum with a HEPA filter is recommended to minimize dust dispersal.[2][3] The collected material should be placed in a designated, labeled waste container for disposal by a licensed contractor.[3]

Regulatory Framework and Environmental Impact

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[4] Consequently, it is imperative that this compound, even in small quantities, is never poured down drains, sewers, or water courses.[4] The U.S. Environmental Protection Agency (EPA) and various safety data sheets (SDS) strictly advise against this method of disposal to prevent environmental contamination.[4][5] The primary recommended method of disposal is incineration by an accredited disposal contractor.[4]

Quantitative Data and Hazard Profile

For easy reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS StatementsDisposal Considerations
Acute Oral Toxicity H302: Harmful if swallowed[4][6][7]Do not ingest. If swallowed, seek medical advice.[1][7]
Reproductive Toxicity H360 / H361d / H362: May damage the unborn child. May cause harm to breast-fed children.[4][6]Obtain special instructions before use.[4][6]
Aquatic Toxicity H401 / H411: Toxic to aquatic life with long lasting effects.[4]Avoid release to the environment.[4]
Primary Disposal Route N/AIncineration via an accredited disposal contractor.[4]
Spill Containment N/AUse a HEPA-filtered vacuum for cleanup.[2][3]

Step-by-Step Disposal Protocol for Laboratory Settings

The following workflow outlines the decision-making process for the proper disposal of this compound waste in a research environment.

Propranolol_Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_segregation 2. Segregation cluster_containment 3. Containment & Labeling cluster_disposal 4. Final Disposal A Identify this compound Waste (Pure compound, contaminated labware, solutions) B Is the waste mixed with other hazardous materials? A->B C Segregate from other chemical waste streams B->C No D Consult institutional EHS for mixed waste disposal protocol B->D Yes E Place in a designated, sealed, and puncture-resistant container C->E D->E F Label container clearly: 'Hazardous Waste - this compound' E->F G Is this a DEA-controlled substance? F->G H Arrange for pickup by an accredited hazardous waste disposal contractor for incineration G->H No I Follow specific DEA and EHS procedures for controlled substance disposal G->I Yes

This compound Disposal Workflow

Detailed Experimental Protocols for Decontamination

While specific experimental protocols for the degradation of this compound are not typically performed in a standard laboratory setting for disposal purposes, general decontamination procedures for labware are critical.

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Carefully rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol (B145695) or methanol) to dissolve any residual this compound. Collect this rinse solution as hazardous waste.

  • Wash: Wash the rinsed items with a laboratory-grade detergent and water.

  • Final Rinse: Thoroughly rinse with deionized water.

  • Waste Collection: All solvent rinses and cleaning solutions used in the decontamination process must be collected and disposed of as hazardous waste. Do not discharge to the sanitary sewer.

Disposal of Contaminated Solids:

  • PPE: Disposable gloves, lab coats, and other contaminated solid materials should be placed in a designated hazardous waste container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the guidelines outlined in this document, research professionals can ensure they are in compliance with regulations, protecting themselves and the environment from the potential hazards of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[8]

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

Researchers and scientists handling Propranolol Hydrochloride must adhere to stringent safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and proper disposal methods. The following procedural, step-by-step guidance is designed to be a critical resource for laboratory safety and chemical handling, ensuring the well-being of all personnel.

Personal Protective Equipment (PPE) Requirements

The selection and use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory applications.

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes/Face Safety glasses with side shields or GogglesTo be worn at all times when handling the chemical to protect against splashes or dust.[1][2]
Face shieldRecommended for procedures with a high risk of splashing or aerosol generation.
Skin/Body Nitrile or Latex GlovesNitrile gloves are often recommended.[3][4] Consider double-gloving for added protection.[5] Always inspect gloves for integrity before use.
Laboratory CoatA standard lab coat is required to protect against incidental contact.[2][4]
Impervious Protective ClothingRecommended for bulk processing operations or situations with a higher potential for skin contact.[6]
Respiratory Dust Mask or RespiratorA dust mask should be used when handling the powder form to avoid inhalation.[2] If engineering controls are insufficient or if the occupational exposure limit is exceeded, a NIOSH-approved respirator is necessary.[6]

Occupational Exposure Limits

As of the latest safety data sheets, a specific quantitative Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory agencies.[1] In the absence of a defined OEL, it is crucial to handle this compound with a high degree of caution, employing engineering controls and PPE to minimize any potential for exposure.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is critical to ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area gather_ppe 2. Assemble Required PPE prep_area->gather_ppe don_ppe 3. Don PPE Correctly gather_ppe->don_ppe weigh_dispense 4. Weigh/Dispense in Ventilated Area don_ppe->weigh_dispense conduct_experiment 5. Perform Experimental Procedures weigh_dispense->conduct_experiment decontaminate 6. Decontaminate Work Surfaces conduct_experiment->decontaminate dispose_waste 7. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 8. Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Assemble all necessary PPE as outlined in the table above.

    • Don PPE in the correct order: lab coat, then gloves, followed by eye and respiratory protection.

  • Handling:

    • When weighing or transferring the solid form, use a ventilated balance enclosure or a chemical fume hood to minimize dust generation.[6]

    • Handle the chemical with care to avoid contact with skin and eyes.[7]

    • Should an accidental spill occur, follow the established emergency procedures. For minor spills, absorb the material with an inert substance and place it in a sealed container for disposal.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: The hazardous waste container must be a sealed, leak-proof container appropriate for chemical waste.

  • Disposal Method: The collected waste must be disposed of through an approved hazardous waste disposal service.[1] Do not dispose of this compound down the drain or in the regular trash.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.

By adhering to these guidelines, researchers can significantly reduce the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propranolol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propranolol Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.